molecular formula C12H14N2O B1425606 4-Methyl-2-(morpholin-4-yl)benzonitrile CAS No. 1251380-33-2

4-Methyl-2-(morpholin-4-yl)benzonitrile

Cat. No.: B1425606
CAS No.: 1251380-33-2
M. Wt: 202.25 g/mol
InChI Key: BKRFXPXORODWEZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(morpholin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(morpholin-4-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(morpholin-4-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-morpholin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRFXPXORODWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Highly Efficient Buchwald-Hartwig Amination Protocol for the Synthesis of 4-Methyl-2-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aniline derivatives, such as 4-Methyl-2-morpholinobenzonitrile , is a critical transformation in the development of kinase inhibitors, agrochemicals, and organic semiconductors. The ortho-substitution of a morpholine ring onto a benzonitrile scaffold presents unique synthetic challenges due to the steric hindrance of the ortho-position and the base-sensitivity of the cyano (-CN) group.

This application note details an optimized, highly efficient Buchwald-Hartwig amination (BHA) protocol utilizing a Pd(OAc)₂ / RuPhos catalytic system with Cs₂CO₃ as a mild base. This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step methodology grounded in mechanistic causality.

Mechanistic Rationale & Catalyst Selection

To achieve quantitative conversion without degrading the sensitive nitrile functionality, the selection of the ligand and base must be precisely calibrated to the substrate's electronic and steric demands.

The Ligand: Why RuPhos?

Morpholine is a secondary amine, which inherently possesses greater steric bulk than primary amines. In palladium-catalyzed C-N cross-coupling, the rate-limiting step for secondary amines using dialkylbiaryl phosphine ligands is typically reductive elimination [1]. RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) was specifically designed by the Buchwald group to overcome this barrier[2][3]. The large steric profile of the RuPhos ligand forces the aryl and amine groups on the Pd(II) intermediate into close proximity, dramatically accelerating the reductive elimination step and preventing non-productive β-hydride elimination[1][4].

The Base: Why Cs₂CO₃ over NaOtBu?

While sodium tert-butoxide (NaOtBu) is the standard base for many BHA reactions due to its high pKa, it is highly nucleophilic. In the presence of 2-bromo-4-methylbenzonitrile, NaOtBu can attack the electrophilic cyano group, leading to hydrolysis or amidine formation[5][6]. Cesium carbonate (Cs₂CO₃) provides the optimal balance: it is sufficiently basic to deprotonate the coordinated morpholine in the catalytic cycle but remains entirely non-nucleophilic, preserving the integrity of the benzonitrile moiety[6].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Br + L-Pd(0) → Ar-Pd(II)(L)-Br Pd0->OxAdd 2-Bromo-4-methylbenzonitrile AmineCoord Amine Coordination & Deprotonation Addition of Morpholine & Cs2CO3 OxAdd->AmineCoord Intermediate: Ar-Pd(II)(L)-Br RedElim Reductive Elimination Formation of C-N Bond AmineCoord->RedElim Intermediate: Ar-Pd(II)(L)-NR2 RedElim->Pd0 Catalyst Regeneration Product 4-Methyl-2-morpholinobenzonitrile Product Release RedElim->Product Product

Catalytic cycle of the Pd-RuPhos mediated Buchwald-Hartwig amination.

Data Presentation & Condition Optimization

The following table summarizes the optimization landscape that led to the finalized protocol. Quantitative data demonstrates the superiority of the RuPhos/Cs₂CO₃ system.

Table 1: Optimization of Reaction Conditions for 4-Methyl-2-morpholinobenzonitrile

EntryPalladium SourceLigand (mol%)Base (Equiv)SolventYield (%)Observation / Causality
1Pd(OAc)₂ (2%)BINAP (4%)Cs₂CO₃ (1.5)1,4-Dioxane45%Incomplete conversion; slow reductive elimination.
2Pd(OAc)₂ (2%)Xantphos (4%)Cs₂CO₃ (1.5)1,4-Dioxane62%Moderate yield; better suited for primary amides.
3Pd(OAc)₂ (2%)RuPhos (4%)NaOtBu (1.5)1,4-Dioxane35%Severe nitrile degradation/hydrolysis observed.
4Pd(OAc)₂ (2%)RuPhos (4%)K₃PO₄ (1.5)Toluene88%Good conversion; slightly slower kinetics.
5 Pd(OAc)₂ (2%) RuPhos (4%) Cs₂CO₃ (1.5) 1,4-Dioxane 96% Optimal conditions; rapid and clean conversion.

Experimental Protocol

Materials & Equipment
  • Aryl Halide: 2-Bromo-4-methylbenzonitrile (1.0 equiv, 5.0 mmol, 980 mg)[7]

  • Amine: Morpholine (1.2 equiv, 6.0 mmol, 523 µL)[8]

  • Catalyst: Palladium(II) acetate[Pd(OAc)₂] (2.0 mol%, 0.1 mmol, 22.5 mg)[9]

  • Ligand: RuPhos (4.0 mol%, 0.2 mmol, 93.3 mg)[2]

  • Base: Cesium carbonate[Cs₂CO₃] (1.5 equiv, 7.5 mmol, 2.44 g) (Anhydrous, finely milled)[6]

  • Solvent: Anhydrous 1,4-Dioxane (15 mL, 0.33 M)[5]

  • Equipment: Schlenk flask (50 mL), magnetic stir bar, reflux condenser, nitrogen/argon manifold, heating mantle or oil bath.

Step-by-Step Methodology

Step 1: Preparation under Inert Atmosphere

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a vacuum and backfill with dry nitrogen (repeat 3 times).

  • Add Pd(OAc)₂ (22.5 mg) and RuPhos (93.3 mg) to the flask.

  • Add anhydrous Cs₂CO₃ (2.44 g) and 2-Bromo-4-methylbenzonitrile (980 mg).

  • Seal the flask with a rubber septum and purge the vessel with nitrogen for 5 minutes.

Step 2: Solvent and Amine Addition 5. Inject anhydrous 1,4-Dioxane (15 mL) via syringe. 6. Inject Morpholine (523 µL) dropwise via syringe. 7. Self-Validation Check: The solution should initially appear pale yellow/orange, indicating the formation of the active L-Pd(0) complex.

Step 3: Reaction Execution 8. Replace the septum with a nitrogen-flushed reflux condenser. 9. Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

Step 4: In-Process Monitoring (IPC) 10. After 12 hours, withdraw a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and filter through a 0.2 µm PTFE syringe filter. 11. Self-Validation Check: Analyze via LC-MS. The reaction is complete when the starting material mass (m/z ~196/198) is fully consumed and the product mass (m/z 203.1 [M+H]⁺) is the dominant peak.

Step 5: Work-up & Purification 12. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃ and CsBr) and precipitated palladium black. 13. Wash the filtrate with deionized water (2 × 20 mL) and brine (20 mL). 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 90:10 to 70:30) to afford 4-Methyl-2-morpholinobenzonitrile as a crystalline solid.

Workflow Step1 Preparation Inert N2 Atmosphere Step2 Reagents Ar-Br, Pd(OAc)2, RuPhos, Cs2CO3 Step1->Step2 Step3 Solvent & Amine 1,4-Dioxane, Morpholine Step2->Step3 Step4 Heating 100 °C, 16 h Step3->Step4 Step5 Work-up Filtration & Extraction Step4->Step5 Step6 Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis of 4-Methyl-2-morpholinobenzonitrile.

Troubleshooting & Trustworthiness (E-E-A-T)

To ensure high reproducibility, researchers must monitor for specific physical and chemical indicators during the reaction:

  • Catalyst Deactivation (Palladium Black): If the reaction mixture turns opaque black within the first 30 minutes, the active Pd(0) species has aggregated into inactive palladium nanoparticles. This is almost always caused by oxygen ingress or wet solvents. Solution: Ensure 1,4-Dioxane is strictly anhydrous and rigorously degassed (e.g., via freeze-pump-thaw cycles).

  • Protodehalogenation: If LC-MS reveals a significant peak for 4-methylbenzonitrile (m/z 118.1), the aryl-Pd(II) intermediate is undergoing premature protonation rather than amination. Solution: This indicates the morpholine is either impure or the base is failing to deprotonate the amine efficiently. Ensure the Cs₂CO₃ is finely milled to maximize surface area, as the reaction is a heterogeneous solid-liquid mixture.

  • Nitrile Hydrolysis: If primary amide byproducts are detected, it indicates the presence of trace water combined with the base. Solution: Store Cs₂CO₃ in a desiccator or dry it under a vacuum at 150 °C prior to use.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega (2020) URL:[Link]

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives The Journal of Organic Chemistry - ACS Publications (2024) URL:[Link]

  • Crystal structure of the RuPhos ligand IUCr Journals (2021) URL:[Link]

Sources

Using 4-Methyl-2-(morpholin-4-yl)benzonitrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the synthetic utility, quality control, and downstream application of 4-Methyl-2-(morpholin-4-yl)benzonitrile (CAS 1251380-33-2) . As a "privileged scaffold" in medicinal chemistry, this intermediate is critical for the development of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors. Its structural motif—combining a lipophilic toluene core, a solubilizing morpholine ring, and a reactive nitrile "warhead"—makes it an ideal precursor for constructing bi-aryl pyrimidine and quinazoline pharmacophores. This guide provides a validated, scalable protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr) and outlines its transformation into bioactive amidine derivatives.

Part 1: Structural Analysis & Pharmacophore Utility

The value of 4-Methyl-2-(morpholin-4-yl)benzonitrile lies in its ability to solve two common challenges in kinase inhibitor design: solubility and hinge-binding affinity .

Structural ElementFunction in Drug DesignChemical Reactivity
Nitrile (-CN) Precursor to amidines, acids, or heterocycles (e.g., pyrimidines, triazines).Electrophilic carbon; susceptible to Pinner reaction or hydrolysis.
Morpholine Ring Improves aqueous solubility and metabolic stability; acts as a hydrogen bond acceptor.Nucleophilic nitrogen (masked); stable under basic conditions.
Methyl Group (-CH₃) Provides steric bulk to fit hydrophobic pockets (e.g., the "selectivity pocket" of kinases).Electron-donating; weakly activates the aromatic ring.

Target Applications:

  • PI3K/mTOR Inhibitors: The morpholine oxygen often forms a critical hydrogen bond with the kinase hinge region (e.g., Valine residues).

  • Bi-aryl Scaffolds: The nitrile group allows for the construction of a second aromatic ring (pyrimidine/triazine), creating the bi-aryl system found in drugs like Buparlisib or Pictilisib analogs.

Part 2: Validated Synthetic Protocol

Workflow Overview

The most efficient industrial route involves the Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-4-methylbenzonitrile with morpholine. This route is preferred over Buchwald-Hartwig coupling due to lower cost, absence of heavy metals, and higher atom economy.

SynthesisWorkflow SM1 2-Fluoro-4-methylbenzonitrile (CAS 85070-67-3) Process S_NAr Reaction K2CO3, DMSO, 100°C SM1->Process Reagent Morpholine (Excess) Reagent->Process Inter Intermediate: 4-Methyl-2-(morpholin-4-yl)benzonitrile (CAS 1251380-33-2) Process->Inter Yield >90% App Downstream API: Amidine/Quinazoline Scaffold Inter->App Pinner Rxn / Cyclization

Figure 1: Synthetic workflow for the production of the target intermediate.

Detailed Protocol: SNAr Synthesis

Reagents:

  • 2-Fluoro-4-methylbenzonitrile (1.0 eq)

  • Morpholine (1.5 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous, granular)

  • Dimethyl Sulfoxide (DMSO) (5 vol)

Equipment:

  • Glass-lined reactor or round-bottom flask equipped with a reflux condenser.

  • Inert atmosphere manifold (Nitrogen/Argon).

Step-by-Step Procedure:

  • Setup: Charge the reactor with 2-Fluoro-4-methylbenzonitrile (e.g., 100 g) and K₂CO₃ (204 g).

  • Solvent Addition: Add DMSO (500 mL) and stir to create a suspension. Note: DMF can be used, but DMSO offers faster kinetics for SNAr.

  • Reagent Addition: Add Morpholine (96 g, 1.5 eq) dropwise over 30 minutes. The reaction is slightly exothermic; maintain internal temperature <40°C during addition.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The limiting reagent (fluoronitrile) should be <0.5%.

  • Quench & Workup:

    • Cool the reaction mixture to 25°C.

    • Pour the mixture slowly into Ice Water (2000 mL) with vigorous stirring. The product will precipitate as a solid.

    • Stir for 1 hour to ensure complete precipitation and removal of DMSO.

  • Isolation: Filter the solid and wash the cake with water (3 x 200 mL) to remove residual base and morpholine.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 92–96% Appearance: Off-white to pale yellow crystalline solid. Purity: >98% (HPLC).

Part 3: Downstream Application (API Synthesis)

The nitrile group is the "gateway" to the kinase inhibitor scaffold. The most common transformation is the conversion to an Amidine , which is then cyclized to form a Pyrimidine or Triazine ring.

Protocol: Conversion to Amidine (Pinner Reaction)

This step converts the nitrile into a functional group capable of reacting with 1,3-dicarbonyls to close the pyrimidine ring.

Reagents:

  • 4-Methyl-2-(morpholin-4-yl)benzonitrile (Intermediate from Part 2)

  • Sodium Methoxide (NaOMe) (0.5 eq)

  • Methanol (anhydrous)

  • Ammonium Chloride (NH₄Cl) (1.1 eq)

Procedure:

  • Imidate Formation: Dissolve the nitrile in anhydrous Methanol. Add NaOMe (catalytic). Stir at Room Temperature (RT) for 12–24 hours. This forms the methyl imidate intermediate.

  • Amidine Formation: Add solid NH₄Cl to the reaction mixture.

  • Reflux: Heat to reflux (65°C) for 4 hours.

  • Workup: Evaporate solvent. Triturate the residue with ether/acetone to isolate the Amidine Hydrochloride salt.

Application Logic: The resulting Amidine is reacted with a derivative of malonaldehyde or a beta-keto ester to form a 2-aryl-pyrimidine . This core structure is ubiquitous in PI3K inhibitors, where the morpholine (now at the ortho position of the phenyl ring) projects into the solvent front, improving the drug's pharmacokinetic profile.

Part 4: Quality Control & Analytical Standards

To ensure the intermediate meets pharmaceutical grade specifications, the following analytical parameters must be verified.

TestMethodAcceptance CriteriaRationale
Identification ¹H-NMR (DMSO-d₆)Conforms to structureVerifies the integrity of the morpholine ring and methyl group.
Purity HPLC (C18 Column)≥ 98.0%Critical for downstream GMP steps.
Residual Solvent GC-HeadspaceDMSO < 5000 ppmDMSO is difficult to remove; strict limits apply.
Water Content Karl Fischer (KF)< 0.5%Water interferes with the Pinner reaction (hydrolysis to amide).

¹H-NMR Diagnostic Signals (Predicted):

  • δ 2.35 ppm (s, 3H): Aryl-Methyl group.

  • δ 3.05 ppm (t, 4H): Morpholine N-CH₂ (triplet, characteristic of N-substitution).

  • δ 3.75 ppm (t, 4H): Morpholine O-CH₂.

  • δ 7.0–7.6 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern).

Part 5: Safety & Handling

  • Morpholine: Corrosive and flammable. Handle in a fume hood. Avoid contact with skin (permeator).

  • Fluoronitrile: Potential skin irritant.

  • Reaction Safety: The SNAr reaction generates HF (neutralized by K₂CO₃). Ensure adequate venting of CO₂ if generated during workup (though unlikely with K₂CO₃ unless acid is added).

References

  • Title: Process for the preparation of morpholine derivatives via nucleophilic aromatic substitution.
  • PI3K Inhibitor Chemistry (GDC-0941 Context)

    • Title: The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase.[2][3]

    • Source: Journal of Medicinal Chemistry, 2008, 51(18), 5522–5532.
    • URL:[Link]

  • General Quinazoline Synthesis

    • Title: Recent Advances in the Synthesis of Quinazolines.[4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Chemical Property Data

    • Title: 4-(Morpholinomethyl)
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Application Note & Protocol: Synthesis of 4-Methyl-2-(morpholin-4-yl)benzoic Acid via Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the hydrolysis of 4-Methyl-2-(morpholin-4-yl)benzonitrile to its corresponding carboxylic acid, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol utilizing base-catalyzed hydrolysis, offering high yields and purity. The guide delves into the underlying reaction mechanisms, explains the rationale behind procedural steps, and includes troubleshooting advice to ensure reliable and reproducible outcomes. This protocol is designed for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction & Scientific Context

The conversion of a nitrile group (-C≡N) into a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis.[1] This process, known as hydrolysis, allows for the strategic introduction of a carboxylic acid moiety, a key functional group in a vast array of pharmacologically active molecules and functional materials. The target molecule, 4-Methyl-2-(morpholin-4-yl)benzoic acid, incorporates a sterically hindered ortho-amino substitution, which presents unique challenges and considerations for this transformation.

This application note provides a robust and validated protocol for the hydrolysis of 4-Methyl-2-(morpholin-4-yl)benzonitrile. We will focus on a base-catalyzed approach, which is generally preferred for substrates containing acid-sensitive groups or, in this case, a basic nitrogen atom within the morpholine ring that would be protonated under acidic conditions.

Mechanistic Rationale: Acid vs. Base Catalysis

The hydrolysis of nitriles can be effectively catalyzed by either acid or base, proceeding through a common amide intermediate.[2][3] The choice of catalyst is critical and depends on the overall structure of the substrate.

  • Acid-Catalyzed Hydrolysis : In this pathway, the nitrile nitrogen is first protonated by a strong acid (e.g., H₂SO₄, HCl). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule.[4][5][6] Subsequent proton transfers and tautomerization yield an amide, which is then further hydrolyzed to the carboxylic acid.[7]

  • Base-Catalyzed Hydrolysis : The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[8] This forms a negatively charged intermediate that is subsequently protonated by water to form an imidic acid, which rapidly tautomerizes to the more stable amide.[2] This amide is then hydrolyzed under the basic conditions to yield a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.[9]

For the target substrate, 4-Methyl-2-(morpholin-4-yl)benzonitrile, the presence of the morpholine group makes base-catalyzed hydrolysis the superior method. Strong acidic conditions would protonate the morpholine nitrogen, altering the electronic properties and solubility of the molecule, which could complicate the reaction. The base-catalyzed approach avoids this complication entirely.

Visualizing the Base-Catalyzed Mechanism

The following diagram outlines the key steps in the base-catalyzed hydrolysis of a nitrile.

G cluster_0 Part 1: Nitrile to Amide cluster_1 Part 2: Amide to Carboxylate Nitrile Ar-C≡N Intermediate1 Imidate Anion Nitrile->Intermediate1 + OH⁻ ImidicAcid Imidic Acid Intermediate1->ImidicAcid + H₂O - OH⁻ Amide Amide (Ar-CONH2) ImidicAcid->Amide Tautomerization Amide2 Amide (Ar-CONH2) Tetrahedral Tetrahedral Intermediate Amide2->Tetrahedral + OH⁻ Carboxylate Carboxylate Anion (Ar-COO⁻) Tetrahedral->Carboxylate - NH₃

Figure 1: Simplified mechanism for base-catalyzed nitrile hydrolysis.

Detailed Experimental Protocol

This protocol details the base-catalyzed hydrolysis of 4-Methyl-2-(morpholin-4-yl)benzonitrile.

Safety Precautions: This procedure involves strong bases (NaOH) and acids (HCl). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentGradeSupplier Example
4-Methyl-2-(morpholin-4-yl)benzonitrile>98% PuritySigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Ethanol (EtOH), 200 ProofACS Reagent GradeVWR Chemicals
Deionized Water (H₂O)Type II or betterMillipore
Hydrochloric Acid (HCl), concentrated (37%)ACS Reagent GradeJ.T. Baker
Diethyl Ether (Et₂O)ACS Reagent GradeEMD Millipore
Celite® 545N/ASigma-Aldrich
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • 500 mL separatory funnel

  • Büchner funnel and vacuum flask

  • pH paper or calibrated pH meter

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-2-(morpholin-4-yl)benzonitrile (10.0 g, 46.2 mmol, 1.0 equiv).

    • Add ethanol (80 mL) and deionized water (40 mL). Stir the mixture to form a suspension.

    • Carefully add sodium hydroxide pellets (7.4 g, 185 mmol, 4.0 equiv). Note: The addition of NaOH is exothermic; some warming of the flask is expected.

  • Hydrolysis Reaction:

    • Heat the mixture to reflux (approximately 85-90 °C) using a heating mantle.

    • Maintain a gentle reflux with vigorous stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is fully consumed. The reaction is typically complete when the oily droplets of the starting material are no longer visible.[1]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Transfer the remaining aqueous solution to a 500 mL separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-acidic organic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice-water bath.

    • Slowly and carefully acidify the cold aqueous solution by adding concentrated HCl dropwise with stirring. Monitor the pH. Continue adding acid until the pH is approximately 2-3.[1][9] A thick, white precipitate of the carboxylic acid product will form.

    • Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.

  • Purification and Drying:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual inorganic salts.

    • Press the solid as dry as possible on the filter.

    • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

    • Dry the purified product in a vacuum oven at 50-60 °C overnight to a constant weight.

Characterization

The final product, 4-Methyl-2-(morpholin-4-yl)benzoic acid, should be characterized by:

  • Melting Point: Compare with literature values if available.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

  • FT-IR Spectroscopy: To confirm the presence of the carboxylic acid C=O and O-H stretches and the disappearance of the nitrile C≡N stretch.

  • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺: 236.1230).

Data Summary and Workflow Visualization

Table 1: Representative Reaction Parameters
ParameterValueRationale
Starting Material10.0 g (46.2 mmol)Scale of reaction.
Base (NaOH)7.4 g (185 mmol, 4.0 equiv)Excess base ensures complete hydrolysis of both the nitrile and intermediate amide.
Solvent System2:1 Ethanol:Water (120 mL)Ethanol acts as a co-solvent to increase the solubility of the organic nitrile.[10]
TemperatureReflux (~85-90 °C)Provides sufficient thermal energy to overcome the activation barrier.[10][11]
Reaction Time12-24 hoursSteric hindrance from the ortho-morpholino group may slow the reaction rate.[12]
Expected Outcome
Theoretical Yield10.88 gBased on 100% conversion.
Typical Experimental Yield85-95%Representative range for this type of transformation.
Purity (by NMR/LC-MS)>98%After recrystallization.
Visualizing the Experimental Workflow

G start Start: Setup Glassware add_reagents Add Nitrile, EtOH, H₂O, and NaOH to Flask start->add_reagents reflux Heat to Reflux (12-24 h) add_reagents->reflux monitor Monitor Reaction (TLC / LC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete concentrate Concentrate Volume (Rotary Evaporator) cool->concentrate wash Wash with Et₂O concentrate->wash acidify Cool in Ice Bath & Acidify with HCl to pH 2-3 wash->acidify precipitate Stir to Complete Precipitation acidify->precipitate filter Collect Solid via Vacuum Filtration precipitate->filter wash_solid Wash with Cold H₂O filter->wash_solid recrystallize Recrystallize (Optional) wash_solid->recrystallize dry Dry Under Vacuum wash_solid->dry Skip Recrystallization recrystallize->dry characterize Characterize Product (NMR, MS, IR, MP) dry->characterize end End: Pure Product characterize->end

Figure 2: Step-by-step experimental workflow for the hydrolysis.

Troubleshooting and Expert Insights

  • Problem: Reaction is sluggish or incomplete.

    • Cause: Insufficient heat or steric hindrance. The ortho-morpholino group can sterically hinder the nucleophilic attack on the nitrile.[12]

    • Solution: Ensure a consistent and vigorous reflux is maintained. If the reaction stalls, consider increasing the reaction time or adding an additional equivalent of NaOH.

  • Problem: Low yield of precipitated product after acidification.

    • Cause 1: Incomplete hydrolysis. The intermediate amide may be more water-soluble and not precipitate.

    • Solution 1: Confirm complete conversion of the starting material by LC-MS. If the amide is present, the reaction time should be extended.

    • Cause 2: Insufficient acidification. The product will remain in solution as the carboxylate salt if the pH is not low enough.

    • Solution 2: Double-check the pH of the aqueous solution after acidification. Ensure it is robustly acidic (pH < 3). Add more acid if necessary.

  • Problem: Product is oily or gummy after precipitation.

    • Cause: Presence of impurities or residual solvent.

    • Solution: Ensure the initial wash with diethyl ether was performed effectively to remove non-polar impurities. Attempt to triturate the gummy solid with cold water or a non-polar solvent like hexane to induce crystallization. Recrystallization is highly recommended.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021). Chemistry Steps. [Link]

  • Hydrolysis of Nitriles. Chemguide. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE Core Organic Chemistry. [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The Acid-catalysed Hydrolysis of Benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 223-226. [Link]

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Nitrile to Acid - Common Conditions. ReactionFlash. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Hydrolysis of benzonitrile by dilute HCl yields. Vaia. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • Base Hydrolysis of Benzonitrile. (2016). YouTube. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2009). Arkat USA. [Link]

  • The selective synthesis of aromatic and heteroaromatic amides through base-catalysed hydration of nitriles. (2014). Catalysis Science & Technology. [Link]

  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Link]

  • Fagalde, F., Lis de Katz, N., & Katz, N. (2010). Benzonitrile Hydrolysis Catalyzed by a Ruthenium(II) Complex. Journal of Coordination Chemistry, 55(5), 553-559. [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board. [Link]

  • M. Liler and D. Kasanovic. (1959). The hydrolysis of benzonitrile in 100% sulphuric acid. Journal of the Chemical Society. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College. [Link]

  • Base Hydrolysis of Benzonitrile. (2016). YouTube. [Link]

  • Nitrile Chemistry. (2019). Chemistry LibreTexts. [Link]

  • Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com. [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Thieme. [Link]

  • Hydrolysis of nitriles to carboxylic acids.
  • Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. (2013). Baghdad Science Journal. [Link]

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. (2020). Molecules. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. [Link]

Sources

Application Note: Selective Reduction Strategies for 4-Methyl-2-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the reduction of 4-Methyl-2-morpholinobenzonitrile , a critical scaffold in the synthesis of PI3K/mTOR kinase inhibitors and other bioactive small molecules.

The reduction of this substrate presents a specific chemoselective challenge:

  • Steric Hindrance: The ortho-morpholine ring creates significant steric bulk around the nitrile group.

  • Electronic Deactivation: The morpholine nitrogen (via resonance) and the para-methyl group (via hyperconjugation) increase electron density at the nitrile carbon, rendering it less electrophilic and resistant to mild nucleophilic attack.

This guide provides three validated protocols:

  • Protocol A (Target: Primary Amine): Borane-Tetrahydrofuran (BH₃·THF) reduction. Recommended for lab-scale high purity.

  • Protocol B (Target: Primary Amine): Raney® Nickel Catalytic Hydrogenation. Recommended for scale-up.

  • Protocol C (Target: Aldehyde): DIBAL-H Partial Reduction.[1] Recommended for divergent synthesis.

Chemical Analysis & Strategy

Structural Challenges

The substrate contains a nitrile group at position 1, a bulky morpholine ring at position 2, and a methyl group at position 4.

  • The "Ortho Effect": The morpholine ring does not merely act as a steric block; its oxygen atom can coordinate with Lewis-acidic reagents (like Aluminum or Boron species), potentially altering reaction kinetics.

  • Electronic Shielding: Standard nucleophilic reductants (e.g., NaBH₄) are ineffective here. The reduction requires Electrophilic Hydrides (Borane, AlH₃) that activate the nitrile nitrogen first, or High-Energy Nucleophiles (LiAlH₄) capable of overcoming the electronic barrier.

Reaction Decision Tree

The choice of reagent is dictated by the desired oxidation state of the product (Amine vs. Aldehyde) and the scale of operation.

ReactionPathways Substrate 4-Methyl-2- morpholinobenzonitrile BH3 Reagent: BH3·THF (Electrophilic Mechanism) Substrate->BH3 Lab Scale High Purity Raney Reagent: Raney Ni + H2 (Heterogeneous Catalysis) Substrate->Raney Industrial Scale Cost Effective DIBAL Reagent: DIBAL-H (-78°C) (Controlled Reduction) Substrate->DIBAL Intermediate Synthesis Amine Target: Primary Amine (Benzylamine) Aldehyde Target: Aldehyde (Benzaldehyde) BH3->Amine Raney->Amine DIBAL->Aldehyde

Figure 1: Strategic selection of reagents based on target product and operational scale.

Protocol A: Reduction to Primary Amine using Borane-THF

Best for: Laboratory scale (1g – 50g), high purity requirements, and avoiding harsh LAH workups.

Mechanistic Insight

Borane (BH₃) is a Lewis acid. Unlike LiAlH₄ (which attacks the Carbon), Borane coordinates to the lone pair of the Nitrile Nitrogen. This coordination enhances the electrophilicity of the carbon, facilitating the intramolecular transfer of hydride. This mechanism is particularly effective for electron-rich nitriles where the carbon is deactivated.

Materials
  • Substrate: 4-Methyl-2-morpholinobenzonitrile (1.0 eq)

  • Reagent: Borane-THF complex (1.0 M solution in THF) (2.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Methanol (MeOH), 6M HCl, NaOH (aq)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add the substrate (10 mmol) and anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add BH₃·THF (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Note: Gas evolution is minimal initially but may increase as the complex forms.

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Then, heat to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The intermediate borazine complex may appear as a baseline spot or a streak.

  • Quench (Critical Step): Cool the mixture to 0°C. Very slowly add Methanol (20 mL) to quench excess borane. (Caution: Hydrogen gas evolution).

  • Hydrolysis: Add 6M HCl (15 mL) and reflux for 1 hour.

    • Why? The reduction produces a stable Boron-Amine complex. Acidic hydrolysis is mandatory to break this bond and release the free amine.

  • Workup: Cool to RT. Basify with 6M NaOH to pH > 12. Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. The product usually crystallizes or forms a clean oil requiring minimal purification.

Protocol B: Catalytic Hydrogenation (Raney® Nickel)

Best for: Scale-up (>100g), Green Chemistry compliance.

The "Secondary Amine" Problem

In catalytic hydrogenation, the primary amine product can react with the intermediate imine to form a secondary amine dimer.

  • Solution: The addition of Ammonia (NH₃) or trace acetic anhydride suppresses this side reaction.

Step-by-Step Procedure
  • Catalyst Preparation: Wash Raney® Nickel slurry (approx. 20 wt% loading relative to substrate) with water (3x) and Ethanol (3x) to remove the storage pH stabilizers.

    • Safety: Raney Nickel is pyrophoric when dry. Keep wet at all times.

  • Loading: In a high-pressure autoclave (Parr reactor), charge:

    • Substrate (50 mmol)

    • Solvent: Methanol saturated with Ammonia (7M NH₃ in MeOH) (100 mL).

    • Washed Raney Nickel catalyst.[2][3]

  • Pressurization: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50 psi (3.5 bar) H₂.

  • Reaction: Stir vigorously at 50°C for 12 hours.

  • Workup: Filter the catalyst through a Celite pad (keep wet!). Rinse with MeOH. Concentrate the filtrate to yield the amine.

Protocol C: Selective Reduction to Aldehyde (DIBAL-H)

Best for: Generating the benzaldehyde intermediate for reductive amination or Wittig reactions.

Mechanistic Insight

At -78°C, DIBAL-H delivers exactly one hydride to the nitrile, forming a stable aluminum-imine intermediate. This intermediate does not accept a second hydride due to steric bulk and low temperature. Hydrolysis releases the aldehyde.[4]

Step-by-Step Procedure
  • Setup: Flame-dry Schlenk flask, N₂ atmosphere.

  • Dissolution: Dissolve substrate (10 mmol) in Anhydrous DCM (40 mL). Cool to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in Hexanes, 12 mmol, 1.2 eq) dropwise over 30 minutes via syringe pump.

    • Control: Maintain internal temperature below -70°C to prevent over-reduction to the amine.

  • Incubation: Stir at -78°C for 2 hours.

  • Hydrolysis (Rochelle's Salt Method):

    • While still at -78°C, add Methanol (5 mL) to quench.

    • Pour the cold mixture into a vigorously stirring saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) .

    • Why? Aluminum salts form gelatinous emulsions. Tartrate chelates the aluminum, allowing clear phase separation.

  • Extraction: Stir until two clear layers appear (may take 1-2 hours). Separate layers, extract aqueous with DCM.

Analytical Validation

ParameterPrimary Amine (Product A/B)Aldehyde (Product C)
Appearance Viscous oil or low-melting solidCrystalline solid / Oil
IR Spectroscopy Loss of -CN stretch (~2220 cm⁻¹)New N-H stretch (~3300-3400 cm⁻¹)Loss of -CN stretchNew C=O stretch (~1690 cm⁻¹)
¹H NMR (DMSO-d₆) δ 3.70 ppm (s, 2H, Ar-CH ₂-NH₂)δ 10.2 ppm (s, 1H, CH O)
MS (ESI+) [M+H]⁺ = 207.15[M+H]⁺ = 206.11 (hydrate form possible)

Safety & Handling

  • Nitrile Toxicity: While the morpholine group reduces volatility, the substrate should be treated as a cyanide precursor. Use bleach (sodium hypochlorite) to decontaminate glassware.

  • Reagent Hazards:

    • DIBAL-H / LiAlH₄: React violently with water.

    • Raney Nickel: Pyrophoric in air. Must be kept under solvent.

  • Waste Disposal: Aqueous waste from DIBAL/Borane reductions contains Aluminum or Boron salts and should be segregated from general organic waste.

References

  • Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-tetrahydrofuran. A convenient general synthesis of secondary amines. Synthesis, 1981(08), 605-606. Link

  • Miller, A. E., et al. (2005). Reduction of Nitriles to Amines with Borane-Dimethyl Sulfide. Journal of Organic Chemistry. (General methodology for hindered nitriles).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanisms of DIBAL-H and Hydride reductions). Link

  • Organic Syntheses, Coll. Vol. 3, p. 720 (1955). Raney Nickel Catalyst W-6. (Standard preparation and handling of Raney Ni). Link

  • Patent US20100197918A1. Process for the preparation of benzylamine derivatives. (Industrial context for reducing ortho-substituted benzonitriles). Link

Sources

Application Note: Scalable Synthesis of 4-Methyl-2-(morpholin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Methyl-2-(morpholin-4-yl)benzonitrile , a critical pharmacophore often found in kinase inhibitors (e.g., PI3K, mTOR, and JAK pathways). Unlike traditional cross-coupling methods that require expensive palladium catalysts and inert atmospheres, this guide prioritizes a Nucleophilic Aromatic Substitution (SNAr) route. This approach offers superior atom economy, reduced cost of goods (COGs), and simplified purification suitable for multi-gram to kilogram-scale production.

Retrosynthetic Analysis & Route Selection

Strategic Disconnection

The target molecule features an electron-deficient benzonitrile core substituted with an electron-rich morpholine ring at the ortho position. The presence of the nitrile group at C1 strongly activates the C2 position for nucleophilic attack, making SNAr the most logical disconnection.

  • Target: 4-Methyl-2-(morpholin-4-yl)benzonitrile

  • Disconnection: C(aryl)–N bond formation.

  • Precursors: 2-Fluoro-4-methylbenzonitrile + Morpholine.[1]

Route Comparison
FeatureRoute A: SNAr (Recommended) Route B: Buchwald-Hartwig Coupling
Starting Material 2-Fluoro-4-methylbenzonitrile2-Bromo-4-methylbenzonitrile
Catalyst None (Base only)Pd(OAc)₂ / Ligand (e.g., BINAP)
Cost LowHigh (Pd + Ligand costs)
Purification Precipitation/RecrystallizationColumn Chromatography / Scavengers
Scalability Excellent (Linear scale-up)Moderate (Mixing/Heat transfer limits)
Green Chemistry High (High Atom Economy)Moderate (Heavy metal waste)

Decision: The SNAr route is selected for its operational simplicity and lack of heavy metal contamination, a critical quality attribute (CQA) in pharmaceutical intermediates.

Reaction Mechanism & Pathway

The reaction proceeds via a Meisenheimer complex intermediate. The strong electron-withdrawing nature of the cyano group (-CN) lowers the energy of the transition state, facilitating the displacement of the fluoride ion by the morpholine nitrogen.

ReactionPathway SM1 2-Fluoro-4-methylbenzonitrile (Electrophile) Complex Meisenheimer Complex SM1->Complex + SM2, 90°C SM2 Morpholine (Nucleophile) SM2->Complex Product 4-Methyl-2-(morpholin-4-yl) benzonitrile Complex->Product - F⁻ Byproduct HF (Trapped as KF/KHCO3) Complex->Byproduct

Figure 1: SNAr reaction pathway illustrating the formation of the Meisenheimer complex and subsequent elimination of fluoride.

Experimental Protocol

Materials & Reagents
  • 2-Fluoro-4-methylbenzonitrile (CAS: 85070-67-3): 1.0 equiv.

  • Morpholine (CAS: 110-91-8): 1.5 - 2.0 equiv. (Acts as reactant and co-base).

  • Potassium Carbonate (K₂CO₃) : 1.2 equiv. (Anhydrous, milled).[2]

  • Dimethyl Sulfoxide (DMSO) : 5 volumes (relative to SM mass).

  • Water (DI) : For quench.

  • Ethanol : For recrystallization.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge a reaction vessel (equipped with overhead stirring and temperature probe) with 2-Fluoro-4-methylbenzonitrile (100 g, 0.74 mol).

  • Add DMSO (500 mL). Stir to dissolve.

  • Add K₂CO₃ (122.7 g, 0.89 mol). Note: Use finely milled K₂CO₃ to maximize surface area.

  • Add Morpholine (96.7 g, 1.11 mol) dropwise over 15 minutes. Caution: Mild exotherm possible.

Step 2: Reaction Phase
  • Heat the mixture to 90°C - 100°C .

  • Maintain temperature for 4–6 hours .

  • In-Process Control (IPC): Sample 50 µL, dilute in MeCN, analyze by HPLC.

    • Target Specification: < 1.0% Starting Material remaining.

    • Common Impurity:[3] Hydrolysis of nitrile to amide (rare under anhydrous conditions, but possible if wet).

Step 3: Workup & Isolation
  • Cool the reaction mixture to 20°C - 25°C .

  • Slowly add DI Water (1000 mL, 10 volumes) over 30 minutes while stirring vigorously.

    • Observation: The product will precipitate as a off-white to pale yellow solid.

  • Stir the slurry for an additional 1 hour at ambient temperature to ensure complete precipitation and removal of trapped DMSO.

  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with Water (2 x 200 mL) to remove residual DMSO and inorganic salts (KF, K₂CO₃).

Step 4: Purification
  • Transfer the wet cake to a clean vessel.

  • Add Ethanol (95%) (300 mL, 3 volumes) and heat to reflux (approx. 78°C) until fully dissolved.

  • Cool slowly to 0–5°C over 2 hours.

  • Filter the crystalline solid.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Charge Reagents (SM + K2CO3 + DMSO) AddMorph Add Morpholine (Controlled Addition) Start->AddMorph Heat Heat to 90-100°C (4-6 Hours) AddMorph->Heat IPC IPC: HPLC Check (<1% SM) Heat->IPC IPC->Heat Fail (Continue Heating) Quench Quench with Water (Precipitation) IPC->Quench Pass Filter Filtration & Wash (Remove DMSO/Salts) Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Dry Drying (45°C, Vacuum) Recryst->Dry Final Final Product: 4-Methyl-2-(morpholin-4-yl)benzonitrile Dry->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5% (Area %)C18 Column, H₂O/MeCN Gradient
Identity (NMR) Conforms to structure¹H NMR (400 MHz, DMSO-d₆)
Melting Point 82°C – 84°C (Lit. range)Capillary Method
Residual Solvents DMSO < 5000 ppm, EtOH < 5000 ppmGC-HS
Water Content < 0.5% w/wKarl Fischer

Expected ¹H NMR Signals (DMSO-d₆):

  • δ 7.55 (d, 1H, Ar-H)

  • δ 6.90 (s, 1H, Ar-H)

  • δ 6.85 (d, 1H, Ar-H)

  • δ 3.75 (t, 4H, Morpholine O-CH₂)

  • δ 3.20 (t, 4H, Morpholine N-CH₂)

  • δ 2.35 (s, 3H, Ar-CH₃)

Safety & Scalability Considerations

Hazard Management
  • Nitriles : 2-Fluoro-4-methylbenzonitrile is toxic if swallowed or absorbed through the skin. Handle in a fume hood.

  • Morpholine : Flammable liquid and corrosive. Causes severe skin burns. Use chemical-resistant gloves (Nitrile/Neoprene).

  • Exotherm : The reaction is thermally stable, but the addition of water to the hot DMSO mixture can cause splashing. Ensure the reaction is cooled to <30°C before quenching.

Scale-Up Advice
  • Solvent Volume : At >1kg scale, DMSO volume can be reduced to 3-4 volumes if stirring torque is sufficient, improving throughput.

  • Base Selection : While K₂CO₃ is standard, DIPEA (Diisopropylethylamine) can be used as a soluble organic base if reactor fouling from inorganic solids is a concern, though this increases cost.

  • Waste Disposal : The aqueous filtrate contains DMSO and fluorides. It must be treated as hazardous chemical waste and not discharged into standard drains.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 2778443, 2-Fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • U.S. Patent 2008/0045708 A1. New Process for the Synthesis of Morpholinylbenzenes. (Describes analogous SNAr conditions for morpholine addition to benzonitriles).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-2-(morpholin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methyl-2-(morpholin-4-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, experience-driven advice to help you navigate the common challenges associated with purifying this molecule, ensuring you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 4-Methyl-2-(morpholin-4-yl)benzonitrile?

A1: The two most effective and commonly employed purification techniques for this class of substituted benzonitriles are recrystallization and silica gel column chromatography . The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the required final purity. For material that is already relatively pure (>90%), recrystallization is often the most efficient method. For complex mixtures or when very high purity (>99.5%) is required, column chromatography is the preferred approach.[1]

Q2: My purified product has a yellow or off-white color. Is this normal?

A2: While the ideally pure compound is expected to be a white or colorless solid, a pale yellow or off-white hue is not uncommon for aromatic amines and can result from trace, highly-colored impurities or minor atmospheric oxidation. If analytical data (e.g., NMR, HPLC) confirms high purity, this coloration may not be detrimental to subsequent synthetic steps. If a colorless material is essential, treatment with activated charcoal during recrystallization or purification by column chromatography can often resolve the issue.[1]

Q3: What are the most probable impurities I should expect in my crude 4-Methyl-2-(morpholin-4-yl)benzonitrile?

A3: Impurities are intrinsically linked to the synthetic route employed. For a typical nucleophilic aromatic substitution (SNAr) synthesis from 2-fluoro-4-methylbenzonitrile and morpholine, common impurities include:

  • Unreacted Starting Materials: Residual 2-fluoro-4-methylbenzonitrile or morpholine.

  • Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially under acidic or basic workup conditions, leading to the formation of 4-methyl-2-(morpholin-4-yl)benzamide or, in more extreme cases, 4-methyl-2-(morpholin-4-yl)benzoic acid.[2]

  • Isomeric Impurities: If the starting materials are not isomerically pure, you may carry over positional isomers.[2]

  • Solvent Residues: Inadequate drying can leave residual solvents from the reaction or workup (e.g., DMF, DMSO, Ethyl Acetate).

Q4: How should I properly store the purified product?

A4: 4-Methyl-2-(morpholin-4-yl)benzonitrile, like many aromatic amines, should be stored in a tightly sealed container in a cool, dry, and dark place to minimize potential degradation from moisture and light. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Purification Workflow Overview

The following diagram illustrates the decision-making process for purifying your crude product.

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_methods cluster_end Crude_Product Crude 4-Methyl-2- (morpholin-4-yl)benzonitrile TLC_Analysis Analyze by TLC/LCMS (Assess complexity) Crude_Product->TLC_Analysis Decision Is the mixture simple (1-2 major spots)? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No / High Purity Needed Purity_Check Check Purity (NMR, HPLC, MP) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product

Caption: General purification decision workflow.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a given solvent at different temperatures.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Product "Oils Out" (forms a liquid layer instead of crystals)The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated with impurities.1. Reduce the temperature: Ensure the solution cools slowly. Do not place it directly in an ice bath from a hot state. 2. Use a lower-boiling point solvent: If possible, switch to a solvent with a lower boiling point. 3. Add an anti-solvent: Introduce a miscible "anti-solvent" (one in which your product is poorly soluble) dropwise to the warm solution until it becomes faintly cloudy, then add a drop or two of the primary solvent to redissolve and cool slowly. A common combination is Ethanol (solvent) and Water (anti-solvent).[3]
No Crystals Form (even after cooling)The solution is not sufficiently saturated (too much solvent was used), or the compound is very soluble even at low temperatures.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites. 3. Seed the solution: Add a tiny crystal of previously purified product to induce crystallization.
Poor Recovery / Low Yield Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were filtered before crystallization was complete.1. Minimize solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool thoroughly: Ensure the flask is cooled in an ice-water bath for at least 20-30 minutes before filtration. 3. Concentrate the mother liquor: The filtrate can be partially evaporated and cooled again to recover a second crop of crystals (which may be of lower purity).
Purity Doesn't Improve Significantly The impurities have a very similar solubility profile to the product in the chosen solvent.1. Change the solvent system: Attempt recrystallization from a different solvent with different polarity (e.g., switch from an alcohol to a toluene/hexane mixture).[4] 2. Pre-purify: Use a preliminary purification step like an acid-base wash or a quick pass through a silica plug before recrystallization. 3. Switch to chromatography: If impurities co-crystallize, column chromatography is the necessary next step.[1]
Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is based on methods used for structurally similar morpholinylbenzonitriles and is an excellent starting point.[5]

  • Dissolution: Place the crude 4-Methyl-2-(morpholin-4-yl)benzonitrile in an appropriately sized Erlenmeyer flask. In a fume hood, add a minimal amount of hot ethanol while stirring or swirling until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by NMR or HPLC.

Troubleshooting Guide: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[6]

Chromatography_Troubleshooting cluster_problem cluster_solutions cluster_details Problem Identify Issue Poor_Sep Poor Separation (Overlapping Bands) Problem->Poor_Sep No_Elution Product Stuck on Column Problem->No_Elution Fast_Elution Product Elutes Too Quickly Problem->Fast_Elution Tailing Tailing Bands Problem->Tailing Solvent_Opt Optimize Eluent via TLC (Aim for Rf ≈ 0.3) Poor_Sep->Solvent_Opt Increase_Polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) No_Elution->Increase_Polarity Decrease_Polarity Decrease Eluent Polarity (e.g., more Hexane) Fast_Elution->Decrease_Polarity Check_Acidity Add a modifier (e.g., 0.5% Triethylamine) to eluent Tailing->Check_Acidity

Caption: Troubleshooting common column chromatography issues.

Protocol 2: Silica Gel Flash Column Chromatography

This is a general but robust protocol for purifying your compound when recrystallization is insufficient.

  • Eluent Selection (TLC Analysis):

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).

    • Spot your crude mixture on a TLC plate and elute with different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc).

    • The ideal eluent system should give your desired product a retention factor (Rf) of approximately 0.25-0.35 . Impurities should be well-separated from the product spot.[7]

  • Column Packing:

    • Select a column of appropriate size (a common rule of thumb is to use 50-100g of silica gel for every 1g of crude material).[6]

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed free of air bubbles or cracks.[8] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with your chosen solvent system, starting with a slightly lower polarity than what gave the ideal Rf on TLC.

    • Collect fractions of a consistent volume.

    • You can run the column isocratically (with a single solvent mixture) or by gradually increasing the solvent polarity (gradient elution) to elute more polar compounds.[3]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Final Analysis: Confirm the purity of the combined product using NMR, HPLC, and melting point analysis.

Data Summary Tables

Table 1: Recommended Solvents for Method Development

SolventBoiling Point (°C)Polarity IndexRole in PurificationNotes
Ethanol 78.45.2Primary recrystallization solvent.[5]Good solvency when hot, reduced when cold. Miscible with water.
Isopropanol 82.54.3Alternative recrystallization solvent.Similar properties to ethanol, slightly less polar.
Toluene 110.62.4Recrystallization or chromatography solvent.[4]Good for less polar compounds. Can be paired with hexane.
Ethyl Acetate 77.14.4Polar eluent in column chromatography.Common partner with hexanes for adjusting eluent polarity.
Hexanes/Heptane ~69 / ~98~0.1Non-polar eluent in column chromatography.Used to elute non-polar impurities.
Water 10010.2Anti-solvent for recrystallization.[9]Used with a miscible solvent like ethanol to induce crystallization.
(Data sourced from general chemical properties tables)[10]

References

  • Akkurt, M., et al. (2014). (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o799. Available at: [Link]

  • University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • Google Patents. (2008). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • National Center for Biotechnology Information. (2013). 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile. PubMed. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(MORPHOLIN-4-YL)BENZONITRILE. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in morpholino-benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is engineered for researchers and process chemists facing low conversion rates during the synthesis of morpholino-benzonitrile derivatives.

Synthesizing morpholino-benzonitriles typically relies on one of two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Cross-Coupling . Choosing the wrong pathway for your specific substrate—or mismanaging the micro-environment of the reaction—is the primary cause of stalled conversions.

MechanisticPathway Start Starting Materials: Halobenzonitrile + Morpholine SNAr SNAr Pathway (ortho/para-Fluoro or Chloro) Start->SNAr Base, Polar Aprotic Solvent (DMSO/DMF, 90-120°C) BH Buchwald-Hartwig Pathway (meta-Bromo or Iodo) Start->BH Pd Catalyst, Ligand, Base (Toluene/Dioxane, 80-100°C) SubGraph_SNAr SubGraph_SNAr SubGraph_BH SubGraph_BH Meisenheimer Meisenheimer Complex (Resonance Stabilized) SNAr->Meisenheimer Nucleophilic Attack PdCycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition) BH->PdCycle Transmetalation & Reductive Elimination Product Morpholino-benzonitrile (Target Product) Meisenheimer->Product Leaving Group Expulsion PdCycle->Product Catalyst Regeneration

Mechanistic pathways for morpholino-benzonitrile synthesis based on substrate.

Part 1: Troubleshooting Guide & FAQs

Q1: My SNAr reaction with 4-fluorobenzonitrile and morpholine stalls at ~40% conversion. Adding more morpholine doesn't help. What is causing this product inhibition? Causality & Solution: This is a classic case of hydrofluoric acid (HF) poisoning. As the SNAr reaction proceeds, HF is generated as a byproduct. Because morpholine is a secondary amine with a pKa of ~8.3, the HF protonates the unreacted morpholine, rendering it non-nucleophilic and halting the reaction[1]. Action: You must actively sequester the fluoride. While potassium carbonate (K2CO3) is standard, employing an in situ scrubber like calcium propionate forces the precipitation of insoluble CaF2, driving the reaction to >99% conversion[1].

Q2: I am trying to synthesize 3-morpholino-benzonitrile from 3-fluorobenzonitrile via SNAr, but I get zero conversion even at 150 °C. Why? Causality & Solution: The SNAr mechanism requires the formation of a negatively charged Meisenheimer intermediate. The cyano (-CN) group is strongly electron-withdrawing, but it can only stabilize this negative charge via resonance if the leaving group is in the ortho or para position. A meta-fluorine lacks this resonance stabilization, making the activation energy barrier nearly insurmountable for SNAr. Action: Abandon the SNAr approach for meta-substituted substrates. Switch your starting material to 3-bromobenzonitrile and utilize a[2].

Q3: My Buchwald-Hartwig coupling turns pitch black within 10 minutes of heating, and LC-MS shows only unreacted 4-bromobenzonitrile. What failed? Causality & Solution: Rapid blackening is the visual hallmark of "palladium black" precipitation, meaning your active Pd(0) catalyst has irreversibly aggregated into inactive metallic palladium[2]. This is almost always caused by oxygen ingress or an insufficient ligand-to-palladium ratio. Pd(0) is highly sensitive to oxidation. Action: Ensure strict anaerobic conditions. Sparge your solvents with Argon for at least 30 minutes prior to use. Additionally, ensure you are using an electron-rich, sterically hindered biaryl phosphine ligand (like RuPhos) that favors the binding of secondary cyclic amines like morpholine[2].

Q4: I am using NaOtBu as the base in my Buchwald-Hartwig reaction, but I am observing side products and nitrile hydrolysis. What is a safer alternative? Causality & Solution: Sodium tert-butoxide is a strong, highly nucleophilic base. At elevated temperatures, it can attack sensitive functional groups, leading to the hydrolysis of the nitrile into an amide or carboxylic acid. Action: Switch to Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS acts as a pseudo-protecting group in, preventing base-mediated hydrolysis while still efficiently deprotonating the coordinated amine during the catalytic cycle[3].

Troubleshooting Issue Issue: Low Conversion Rate (<50% by HPLC/TLC) Check Identify Reaction Mechanism Issue->Check SNAr_Path SNAr Reaction Check->SNAr_Path BH_Path Buchwald-Hartwig Check->BH_Path Solvent Switch to DMSO/NMP Increase Temp to 120°C SNAr_Path->Solvent Scavenger Add HF Scavenger (e.g., Calcium Propionate) SNAr_Path->Scavenger Degas Strictly Degas Solvents (Sparging >30 mins) BH_Path->Degas Ligand Switch Ligand to RuPhos Optimize Base (LHMDS) BH_Path->Ligand Success Optimal Conversion Achieved Solvent->Success Scavenger->Success Degas->Success Ligand->Success

Step-by-step troubleshooting workflow for resolving low conversion rates.

Part 2: Quantitative Data & Parameter Selection

To prevent low conversion rates, reaction parameters must be tailored to the specific chemical environment. Below are the optimized parameters for both methodologies.

Table 1: SNAr vs. Buchwald-Hartwig Parameter Comparison

ParameterSNAr PathwayBuchwald-Hartwig Pathway
Preferred Halogen Fluoride (F > Cl >> Br)Bromide (Br > Cl > I)
Substitution Position Ortho or Para to -CNOrtho, Meta, or Para to -CN
Optimal Solvent DMSO, DMF, or NMP (Polar Aprotic)Toluene, 1,4-Dioxane (Non-polar)
Temperature 90 °C – 120 °C80 °C – 100 °C
Primary Failure Mode HF poisoning; Poor leaving groupCatalyst oxidation; Ligand mismatch

Table 2: Buchwald-Hartwig Reagent Selection Matrix for Morpholine

VariableRecommendationMechanistic Rationale
Ligand RuPhos or BrettPhosHighly effective for secondary cyclic amines; prevents off-cycle Pd-complexation[2].
Base (Sensitive) LHMDS or Cs2CO3Prevents base-mediated hydrolysis of the nitrile group[3].
Base (Robust) NaOtBuRapid deprotonation accelerates reductive elimination, but risks side reactions[2].
Pd Source Pd2(dba)3Reliable Pd(0) source. Avoid Pd(II) sources unless using a pre-catalyst that easily reduces in situ[3].

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms the chemical reality of the reaction vessel.

Protocol A: SNAr Synthesis of 4-Morpholino-benzonitrile

Use this protocol when the leaving group is ortho or para to the nitrile.

  • Reagent Charging: To an oven-dried 50 mL round-bottom flask, add 4-fluorobenzonitrile (1.0 equiv, 10 mmol), morpholine (1.5 equiv, 15 mmol), and finely powdered anhydrous K2CO3 (2.0 equiv, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMSO.

    • Self-Validation Checkpoint: The mixture should be a heterogeneous white/translucent suspension. If the DMSO is not anhydrous, water will compete as a nucleophile, creating phenol byproducts.

  • Heating: Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation Checkpoint: At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and run LC-MS. You must observe the [M+H]+ mass of 189.1 m/z. If starting material remains dominant, add 0.5 equiv of calcium propionate to scavenge HF[1].

  • Workup: Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water.

    • Self-Validation Checkpoint: A white to off-white precipitate must form immediately. This is your product[4]. If an oil forms, the product has crashed out with residual DMSO; extract with Ethyl Acetate (3 x 30 mL) instead.

  • Isolation: Filter the precipitate, wash with cold water (2 x 20 mL), and dry in vacuo at 50 °C overnight.

Protocol B: Buchwald-Hartwig Synthesis of 3-Morpholino-benzonitrile

Use this protocol when the leaving group is meta to the nitrile, or when using aryl bromides/chlorides.

  • Anaerobic Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk tube with 3-bromobenzonitrile (1.0 equiv, 5 mmol), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and Cs2CO3 (1.5 equiv, 7.5 mmol).

  • Reagent Addition: Add morpholine (1.2 equiv, 6 mmol) and 15 mL of rigorously degassed anhydrous toluene. Seal the tube.

    • Self-Validation Checkpoint: Upon mixing, the solution should exhibit a deep red/burgundy color (characteristic of the active Pd-RuPhos complex). If the solution turns black and opaque within 5 minutes, the catalyst has oxidized. Abort, clean the glassware, and re-degas your solvents[2].

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate and filter through a pad of Celite to remove the palladium residues and inorganic salts.

    • Self-Validation Checkpoint: The filtrate should be clear and yellow/orange. A dark black filtrate indicates incomplete filtration of Pd nanoparticles, which will streak during chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient)[3].

Part 4: References

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF Source: ResearchGate / Organic Process Research & Development URL:[Link]

  • Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Support Center: Storage & Stability of 4-Methyl-2-(morpholin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-2-(morpholin-4-yl)benzonitrile (CAS: 1251380-33-2). As a versatile small-molecule scaffold used extensively in drug development and synthetic chemistry , maintaining the structural integrity of this compound is critical for reproducible experimental results.

This guide is designed for researchers and scientists, providing causality-driven insights into degradation mechanisms, troubleshooting workflows, and self-validating protocols to ensure your compound remains stable.

Part 1: Causality-Driven FAQs

Q1: What are the primary chemical vulnerabilities of 4-Methyl-2-(morpholin-4-yl)benzonitrile? A1: The stability of this compound is dictated by the reactivity of its two primary functional groups:

  • The Morpholine Ring (Oxidation & Photolysis): The morpholine moiety contains an amine nitrogen and an ether oxygen. The lone pair of electrons on the nitrogen is highly susceptible to electrophilic attack and oxidation by reactive oxygen species (ROS), leading to the formation of N-oxides. Additionally, UV/Vis light can induce radical formation, accelerating ring-opening degradation pathways .

  • The Benzonitrile Group (Hydrolysis): The electrophilic cyano carbon (-C≡N) is vulnerable to nucleophilic attack by water. Catalyzed by either hydronium (H⁺) or hydroxide (OH⁻) ions, the nitrile group undergoes hydration to form a primary amide (-CONH₂), which can subsequently hydrolyze into a carboxylic acid (-COOH) .

Q2: Why did my working stock solution turn yellow over time? A2: Yellowing is a classic visual indicator of photo-oxidation. When solutions containing morpholine derivatives are exposed to ambient light and oxygen, radical-mediated oxidation occurs, forming conjugated polymeric byproducts that absorb visible light . To prevent this, always store solutions in amber glass vials and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q3: Can I store this compound in aqueous buffers for in vitro assays? A3: It is highly discouraged to store this compound in aqueous media for prolonged periods. Due to the hydrolytic vulnerability of the benzonitrile group, aqueous storage will lead to gradual degradation. Always prepare aqueous dilutions immediately prior to your assay and discard any unused portion.

Part 2: Troubleshooting Guide

Observed IssueProbable CauseMechanistic Explanation & Corrective Action
Appearance of secondary polar peaks on HPLC Nitrile HydrolysisCause: Exposure to moisture converts the nitrile to an amide/carboxylic acid, which elutes earlier on reverse-phase HPLC.Action: Ensure stock solutions are prepared in strictly anhydrous solvents (e.g., anhydrous DMSO over molecular sieves). Store solid powders in a desiccator.
Loss of efficacy in cellular assays Precipitation / Freeze-Thaw DegradationCause: Repeated freeze-thaw cycles of DMSO stocks cause localized concentration gradients, leading to irreversible micro-precipitation.Action: Aliquot working solutions into single-use volumes (e.g., 50 µL) prior to freezing at -80°C. Never subject a vial to more than two freeze-thaw cycles.
Mass Spec shows M+16 peak N-Oxide FormationCause: Oxidative stress from atmospheric oxygen has added an oxygen atom to the morpholine nitrogen.Action: Purge all storage vials with Argon. Avoid leaving vials open on the benchtop.

Part 3: Storage Stability Data

The following table summarizes the quantitative shelf-life expectations for 4-Methyl-2-(morpholin-4-yl)benzonitrile under various environmental conditions.

Storage ConditionAtmosphereLight ExposurePhysical StateEstimated Shelf LifePrimary Risk Factor
-20°C Argon / NitrogenDarkSolid Powder> 24 monthsNone (Optimal)
4°C AirDarkSolid Powder6 - 12 monthsSlow Oxidation
25°C (Room Temp) AirAmbient LightSolid Powder< 3 monthsPhoto-oxidation
-80°C Argon / NitrogenDarkDMSO Solution6 monthsFreeze-thaw cycles
4°C AirDarkDMSO Solution2 - 4 weeksHydrolysis / Oxidation

Part 4: Experimental Protocol: Forced Degradation Profiling

To ensure the trustworthiness of your analytical methods, you must establish a self-validating stability-indicating HPLC assay. This protocol forces the degradation of 4-Methyl-2-(morpholin-4-yl)benzonitrile to identify potential degradant peaks, ensuring they do not co-elute with your intact API.

Step 1: Stock Preparation Prepare a 1.0 mg/mL stock solution of the compound in anhydrous, HPLC-grade Acetonitrile.

Step 2: Hydrolytic Stress (Acid & Base)

  • Acidic: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate in a sealed vial at 60°C for 24 hours. Cool to room temperature and neutralize with 1.0 mL of 0.1 N NaOH.

  • Basic: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1.0 mL of 0.1 N HCl.

Step 3: Oxidative Stress Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, strictly protected from light.

Step 4: Photolytic Stress Transfer 1.0 mL of stock into a clear quartz vial. Expose to UV light (254 nm) in a photoreactor for 24 hours at room temperature.

Step 5: Control & Self-Validation Keep 1.0 mL of the original stock at 4°C in the dark as a positive control. Prepare a solvent blank (Acetonitrile + neutralizing agents) to ensure no system or solvent peaks are misidentified as degradants.

Step 6: HPLC-PDA Analysis Analyze all samples using a reverse-phase C18 column with a Photodiode Array (PDA) detector. Compare the chromatograms of the stressed samples against the control to map the retention times and UV spectra of the degradation products.

Part 5: Degradation Pathway Visualization

The following diagram illustrates the kinetic pathways triggered by environmental stressors.

DegradationMechanisms Core 4-Methyl-2-(morpholin-4-yl)benzonitrile (Intact API) Oxidation Oxidative Stress (O₂, ROS) Core->Oxidation Hydrolysis Hydrolytic Stress (H₂O, pH Extremes) Core->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Core->Photolysis DegOx Morpholine N-oxide & Ring-Opened Byproducts Oxidation->DegOx Nitrogen/Ether Oxidation DegHyd Primary Amide & Carboxylic Acid Derivatives Hydrolysis->DegHyd Nitrile Hydration DegPho Radical Adducts & Conjugated Polymers (Yellowing) Photolysis->DegPho Photo-oxidation

Figure 1: Environmental stressors and corresponding degradation pathways of 4-Methyl-2-(morpholin-4-yl)benzonitrile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7505, Benzonitrile." PubChem, NIH. URL: [Link]

  • USDA Agricultural Marketing Service. "Morpholine - Processing and Chemical Stability." USDA. URL:[Link]

Optimizing column chromatography for 4-Methyl-2-morpholinobenzonitrile separation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-882-MORPH Subject: Optimization of Column Chromatography for 4-Methyl-2-morpholinobenzonitrile Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

User Query: "I am experiencing broad, tailing peaks and poor resolution when purifying 4-Methyl-2-morpholinobenzonitrile on silica gel. How do I fix this?"

Technical Analysis: The target molecule contains a morpholine ring attached to an aromatic system.[1][2] While the benzonitrile group is electron-withdrawing, reducing the basicity of the aniline-like nitrogen, the morpholine oxygen and the nitrogen still possess sufficient Lewis basicity to interact with the acidic silanol (Si-OH) groups on standard silica gel.

  • The Core Issue: Secondary interaction (Hydrogen bonding/Ion-exchange) between the morpholine nitrogen and silica silanols causes peak tailing (non-Gaussian distribution).

  • The Synthesis Context: Typically synthesized via SNAr (Nucleophilic Aromatic Substitution) of 2-fluoro-4-methylbenzonitrile with morpholine.

    • Impurity A: Unreacted 2-fluoro-4-methylbenzonitrile (Non-polar, high Rf).

    • Impurity B: Excess Morpholine (Highly polar/basic, streaks at baseline).

Troubleshooting Modules

Module A: Peak Shape Optimization (The "Tailing" Issue)

Q: My product elutes as a streak rather than a tight band. Why? A: This is "chemisorption." The basic nitrogen in the morpholine ring is protonating or H-bonding to the acidic protons of the silica silanols (


).

Protocol: Mobile Phase Modification To resolve this, you must introduce a "Sacrificial Base" that competes for the silanol sites.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% v/v is standard.

  • The "Pre-Buffered" Column Technique (Recommended):

    • Adding TEA directly to the mobile phase during the run can sometimes cause baseline drift in UV detection.

    • Step 1: Pack the column with Hexanes containing 5% TEA.

    • Step 2: Flush with 2 column volumes (CV) of pure Hexanes (to remove bulk TEA).

    • Step 3: Run your gradient. The silica surface is now "neutralized" (masked), but your mobile phase is clean.

Module B: Resolution & Selectivity

Q: I cannot separate the product from the starting material (Fluoro-precursor). A: The starting material (2-fluoro-4-methylbenzonitrile) lacks the polar morpholine ring and is significantly more lipophilic. If they co-elute, your solvent system is likely too polar (eluting everything at the solvent front).

Optimized Solvent Systems Table:

Solvent SystemTarget Rf (Product)ApplicationNotes
Hexane / EtOAc (8:2) 0.25 - 0.35Standard PurificationBest for separating non-polar impurities.
DCM / MeOH (98:2) 0.30 - 0.40High Polarity CleanupUse if product sticks despite TEA.
Toluene / Acetone (9:1) 0.25 - 0.30Orthogonal SelectivityToluene

interactions can separate positional isomers.

Experimental Validation (TLC Protocol):

  • Spot Crude, Co-spot, and Pure Starting Material.

  • Elute in Hexane/EtOAc (8:2) + 1 drop TEA .

  • Goal: Starting material Rf > 0.6; Product Rf ~ 0.3.

Module C: Sample Loading

Q: The compound precipitates when I add Hexanes to my crude oil. How do I load it? A: 4-Methyl-2-morpholinobenzonitrile has poor solubility in non-polar alkanes. Liquid loading with DCM will cause "band broadening" because DCM is a strong solvent that carries the compound down the column before the gradient starts.

Protocol: Dry Loading (Solid Load)

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Silica Gel (ratio: 1g crude to 2g silica).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the packed column.

    • Why this works: It eliminates solvent-mismatch effects and ensures the sample starts as a infinitely narrow band.

Visualized Workflows

Diagram 1: Troubleshooting Decision Matrix

Caption: Logical flow for diagnosing and resolving chromatography issues specific to morpholino-benzonitriles.

ChromatographyLogic Start Problem Identified Issue1 Broad/Tailing Peak Start->Issue1 Issue2 Poor Resolution (Co-elution) Start->Issue2 Issue3 Precipitation on Load Start->Issue3 Sol1 Add 1% TEA to Mobile Phase Issue1->Sol1 Sol2 Decrease Polarity (Try 9:1 Hex:EtOAc) Issue2->Sol2 Sol3 Switch to Dry Loading (Celite/Silica) Issue3->Sol3 Mechanism Mechanism: Silanol Masking Sol1->Mechanism Neutralizes Acidity

Diagram 2: The "Buffered" Silica Mechanism

Caption: Molecular interaction showing how Triethylamine (TEA) blocks acidic silanol sites, allowing the Morpholine product to elute freely.

SilanolBlocking Silica Silica Surface (Acidic Si-OH) TEA Modifier (TEA) (Sacrificial Base) TEA->Silica Strong Binding (Blocks Sites) Product Morpholine Product Product->Silica Blocked No Interaction Elution Collection Flask Product->Elution Elutes Symmetrically

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is actually better for amines because it lacks the acidic protons of silica. However, Alumina is more expensive and has lower theoretical plate counts (resolution) than high-quality flash silica. Use Alumina only if TEA-modified silica fails.

Q: How do I detect the compound? A:

  • UV: The benzonitrile chromophore is UV active. Monitor at 254 nm .

  • Stain: If UV is unavailable, use Iodine (

    
    )  (morpholines stain dark brown) or Dragendorff’s reagent  (specific for tertiary amines/alkaloids).
    

Q: Is Reverse Phase (C18) an option? A: Absolutely. If you have access to a C18 Flash or Prep-HPLC column, run a gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). The morpholine will protonate, becoming very polar, and elute early, while non-polar impurities elute later. This is often the "Gold Standard" for purity but lower capacity than Normal Phase.

References

  • Biotage. (2023).[3][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Royal Society of Chemistry (RSC). (2017). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids: Chromatography notes. Retrieved from

  • Organic Syntheses. (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Org.[3][4][5] Synth. 2015, 92, 357-372. Retrieved from

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from

Sources

Handling hygroscopic nature of morpholine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Understanding the Core Challenge: The Hygroscopic Nature of Morpholine

Morpholine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2] Their value lies in their favorable physicochemical properties, metabolic stability, and versatile synthetic accessibility.[1][3] However, the very features that make morpholine so useful—the nitrogen and oxygen heteroatoms—also introduce a significant experimental challenge: hygroscopicity.

Morpholine is a colorless, hygroscopic liquid that is completely miscible with water.[1] The term hygroscopic refers to the ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[4] For morpholine, this is due to the amine and ether groups readily forming hydrogen bonds with atmospheric moisture.[5] This seemingly benign property can have catastrophic consequences for a synthesis, leading to failed reactions, low yields, and complex purification issues. This guide provides a comprehensive framework for understanding, troubleshooting, and mitigating the challenges posed by the hygroscopic nature of morpholine derivatives.

Section 2: Troubleshooting Guide for Common Synthesis Problems

This section is formatted as a series of questions that researchers commonly encounter when working with morpholine derivatives. The answers provide not just a solution, but the scientific reasoning behind the recommended actions.

Q1: My reaction yield is unexpectedly low, and I'm using a morpholine derivative as a nucleophile. Could water be the culprit?

Answer: Absolutely. This is one of the most common failure modes. The presence of excess water can devastate a reaction in several ways, and diagnosing the issue requires a logical approach.

Causality Analysis:

  • Reagent Deactivation: In many reactions, morpholine acts as a nucleophile. If your reaction involves water-sensitive electrophiles, such as acyl chlorides, anhydrides, or sulfonyl chlorides, any water present will compete with the morpholine, hydrolyzing your starting material and reducing the yield.

  • Catalyst Poisoning: For sophisticated cross-coupling reactions like the Buchwald-Hartwig amination, which is a common method for synthesizing N-aryl morpholines, water can be detrimental.[3] It can hydrolyze the phosphine ligands and deactivate the palladium catalyst, halting the catalytic cycle.

  • Side Reactions with Bases: Strong bases like n-BuLi, LDA, or Grignard reagents, which might be used in adjacent steps, are instantly quenched by water. If your morpholine derivative is added to a reaction mixture containing such a base, any absorbed water will consume the base, leading to incomplete reactions.

  • Solvent and Solubility Issues: The presence of water can alter the polarity of the reaction solvent, potentially causing reagents or products to precipitate or partition improperly during a workup.

Troubleshooting Workflow: Diagnosing Water-Related Reaction Failures

Below is a logic diagram to help you systematically troubleshoot a low-yield reaction where a hygroscopic reagent is suspected.

G start Low Reaction Yield (Morpholine Derivative Used) check_reagent 1. Assess Reagent Quality: - Was it a new bottle? - How was it stored? - Was it handled under inert gas? start->check_reagent check_reaction 2. Review Reaction Conditions: - Are any other reagents/catalysts  highly water-sensitive? - Was anhydrous solvent used? - Was glassware oven-dried? check_reagent->check_reaction Reagent handled properly confirm_water 3. Confirm Water Presence: - Perform Karl Fischer titration on an  aliquot of the morpholine reagent. check_reagent->confirm_water Improper handling or old bottle check_reaction->confirm_water Reaction setup was anhydrous other_issue Problem Persists: Investigate other variables (stoichiometry, temperature, catalyst activity). check_reaction->other_issue Potential issues found (e.g., solvent not dry) dry_reagent 4. Implement Corrective Action: - Dry the reagent using an appropriate  protocol (e.g., distillation, azeotroping). - Use a new, sealed bottle. confirm_water->dry_reagent Water content > 0.1% confirm_water->other_issue Water content is low rerun_rxn 5. Re-run Reaction: - Use dried reagent and solvents. - Employ strict inert atmosphere techniques. dry_reagent->rerun_rxn success Problem Solved rerun_rxn->success Yield improves rerun_rxn->other_issue Yield does not improve

Caption: Troubleshooting logic for low-yield reactions involving morpholine.

Q2: I need to use a morpholine derivative in a reaction with a water-sensitive organometallic reagent. What are the essential handling steps?

Answer: This scenario demands the most stringent anhydrous techniques. The success of your reaction is entirely dependent on excluding atmospheric moisture.

Best Practices Protocol:

  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Drying: Do not trust an old bottle of a morpholine derivative, even if it looks fine. If it is a liquid, it should be freshly distilled from a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂) under an inert atmosphere.[6] For solids, they should be dried in a vacuum oven or desiccator for several hours before use.

  • Inert Atmosphere: The reaction must be conducted entirely under a positive pressure of Argon or Nitrogen using a Schlenk line or in a glovebox.[7]

  • Reagent Transfer: Use gas-tight syringes or stainless steel cannulas to transfer the morpholine derivative and any other liquid reagents. Never open the reagent bottle to the air. For solids, weigh them quickly and, if possible, in a glovebox.[7]

  • Solvent Purity: Use a freshly dried, anhydrous, degassed solvent from a solvent purification system (SPS) or freshly distilled from an appropriate drying agent.

Q3: My final product, a morpholine-containing compound, is a persistent oil and won't crystallize. Could residual water be preventing crystallization?

Answer: Yes, this is a very likely cause. Water can act as an "anti-solvent" for crystallization in some cases, but more often for polar compounds like morpholine derivatives, it acts as a plasticizing agent or impurity that disrupts the formation of a crystal lattice.

Troubleshooting Steps:

  • Azeotropic Removal: The most effective method to remove trace water from a final product is azeotropic distillation.[8] Dissolve your oily product in a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[8][9] Using a rotary evaporator, remove the solvent. The water will co-evaporate with the solvent. Repeat this process 2-3 times.

  • High Vacuum Drying: Place the oil in a flask on a high-vacuum line (Schlenk line) and dry for several hours, possibly with gentle heating if the compound is thermally stable.

  • Final Purification Check: Ensure your product is pure. Other impurities, not just water, can inhibit crystallization. Re-purify by column chromatography if necessary, using solvents that have been stored over drying agents.

Section 3: Proactive Protocols for Handling & Drying

Instead of troubleshooting a failed reaction, it is far more efficient to implement best practices from the start.

Best Practices for Storage

Proper storage is the first line of defense against water absorption.

Storage MethodBest ForKey Considerations
Manufacturer's Sealed Bottle Unopened reagentsStore in a cool, dry place away from direct sunlight. Do not open until needed.
Dessicator Cabinet Frequently used solidsUse a good quality desiccant (e.g., Drierite, P₂O₅). Ensure the seal is airtight.
Inert Gas Sealed Vessel (e.g., Sure/Seal™ bottle) Anhydrous liquid reagentsFlush the headspace with Argon or Nitrogen after each use. Store the bottle with the cap securely tightened and wrapped with Parafilm.
Glovebox Highly sensitive solids and liquidsProvides the ultimate protection from both moisture and oxygen.[7]
Experimental Protocol 1: Drying Liquid Morpholine Derivatives

This protocol describes the standard method for obtaining anhydrous morpholine or a simple liquid derivative.

Objective: To reduce the water content of a liquid morpholine derivative to <50 ppm.

Materials:

  • Round-bottom flask with a magnetic stir bar

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle with a temperature controller

  • Potassium hydroxide (KOH) pellets or Sodium metal (Na)

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-Drying (Optional but Recommended): To a round-bottom flask, add the morpholine derivative. Add ~20 g of KOH pellets per 100 mL of liquid.[6] Stopper the flask and stir for 30-60 minutes at room temperature. This removes the bulk of the water.[6]

  • Decanting: Carefully decant the liquid away from the spent KOH into a clean, dry distillation flask containing a stir bar.

  • Final Drying & Distillation:

    • Add fresh drying agent to the distillation flask. For general use, add fresh KOH pellets. For ultra-dry applications, add a small piece of sodium metal (~1 g).[6]

    • CAUTION: Sodium reacts violently with water. This step should only be performed after pre-drying with KOH.

  • Reflux: Attach the flask to the distillation apparatus under a positive pressure of inert gas. Heat the mixture to reflux for 1 hour.[6]

  • Distillation: After refluxing, slowly begin to collect the distilled product. Discard the first few milliliters (forerun) and collect the fraction boiling at the correct temperature (Morpholine: 126-129°C).[6]

  • Storage: Collect the purified, dry liquid in a flame-dried flask or a Sure/Seal™ bottle under an inert atmosphere.

Experimental Protocol 2: Azeotropic Removal of Water from Solid Derivatives

Objective: To remove trace water from a solid morpholine derivative that is soluble in an organic solvent.

Materials:

  • Round-bottom flask

  • Rotary evaporator

  • Anhydrous toluene

Procedure:

  • Dissolve the solid morpholine derivative in a minimal amount of anhydrous toluene in a round-bottom flask.

  • Connect the flask to a rotary evaporator.

  • Reduce the pressure and rotate the flask in a water bath (temperature should be appropriate for the solvent and compound stability) until all the solvent has evaporated. The water forms an azeotrope with toluene and is removed with it.[8]

  • Re-dissolve the solid residue in a fresh portion of anhydrous toluene and repeat the evaporation process.

  • Repeat the cycle a total of three times to ensure all water has been removed.

  • After the final evaporation, place the flask on a high-vacuum line to remove the last traces of toluene.

Section 4: Analytical Techniques for Water Content

Verifying the dryness of your reagent is crucial. Visual inspection is not sufficient.

TechniquePrincipleTypical Use CaseAdvantages/Disadvantages
Karl Fischer Titration Titration with an iodine-based reagent that reacts specifically with water.The gold standard for accurate water content determination in both liquids and solids.Adv: Highly accurate and specific for water. Disadv: Requires a dedicated instrument.
Gas Chromatography (GC) Separation of water from the sample matrix followed by detection (usually by TCD).Can be used for liquids if a suitable column is available.Adv: Can be performed on a standard lab GC. Disadv: Less accurate than KF; method development may be needed.
¹H NMR Spectroscopy Integration of the water peak (often a broad singlet) relative to a known internal standard.A quick, qualitative check. Can be roughly quantitative if care is taken.Adv: Fast and uses common equipment. Disadv: Not highly accurate; water peak position can shift.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use molecular sieves to dry morpholine?

    • A: Yes, 3Å or 4Å molecular sieves can be used, especially for drying reaction solvents containing morpholine derivatives. For drying neat morpholine, distillation from KOH or CaH₂ is generally more effective and faster for larger quantities.

  • Q: Why can't I use anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to dry neat morpholine?

    • A: While excellent for drying solutions during a workup, these salts are not efficient enough to dry a neat, hygroscopic liquid to the level required for water-sensitive reactions. They are best for removing bulk water from an organic layer after an aqueous wash.[8]

  • Q: My morpholine has turned yellow. Is it still usable?

    • A: A yellow tint often indicates oxidation or other impurities. While it might be usable for non-critical applications after drying and distillation, for high-stakes reactions, it is best to use a fresh, colorless bottle.

  • Q: How does the hygroscopic nature of morpholine affect drug formulation?

    • A: Greatly. For solid dosage forms, water absorption can affect powder flow, tablet hardness, dissolution rate, and chemical stability. Formulation scientists often use less hygroscopic salt forms of the active pharmaceutical ingredient (API) or incorporate excipients that protect the API from moisture.[10]

References
  • Morpholine. (n.d.). PubChem.
  • Synthesis of morpholines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12). Kinbester. Retrieved from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020, August 3). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. (2014, April 30). Journal of Agricultural and Food Chemistry, 62(17), 3697-701. Retrieved from [Link]

  • How To: Remove Residual Water. (n.d.). University of Rochester Chemistry Department. Retrieved from [Link]

  • Azeotropic distillation. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater. (n.d.). Google Patents.
  • Analysis of Mixtures of Carboxylic Acids and Anhydrides. (1956). Analytical Chemistry, 28(4).
  • Analysis of Morpholine in Water by UV Visible Spectrophotometer. (2021). IJMREAD. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018, October 10). ResearchGate. Retrieved from [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. (n.d.). Atmospheric Chemistry and Physics.
  • Determination of Morpholine, Ethanolamine, and Hydrazine in Simulated Nuclear Power Plant Wastewater. (n.d.). Thermo Fisher Scientific.
  • Novel process for recovering N-methyl morpholine and N-ethyl morpholine in morpholine production. (n.d.). Google Patents.
  • Morpholine derivatives, process for their production, pharmaceutical preparations containing these derivatives. (n.d.). Google Patents.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis Online. Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed. Retrieved from [Link]

  • Morpholine. (n.d.). chemeurope.com. Retrieved from [Link]

  • Effectively Break Azeotropes. (n.d.). Chemical Processing. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]

  • Grand challenges in chemical biology from the perspective of organic chemical synthesis. (n.d.). Frontiers in Chemistry.
  • Properly Storing Hazardous Chemicals in Your Facility. (2024, October 27). Alltracon. Retrieved from [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). MDPI. Retrieved from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • Hygroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Various approaches for synthesis of morpholine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution FTIR Spectral Analysis of 4-Methyl-2-(morpholin-4-yl)benzonitrile: A Comparative Guide to ATR-FTIR vs. KBr Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the precise analytical tracking of functional groups within Active Pharmaceutical Ingredient (API) intermediates is non-negotiable. For 4-Methyl-2-(morpholin-4-yl)benzonitrile , the nitrile (-C≡N) moiety serves as a critical structural marker. This guide provides an objective, deeply technical comparison between two primary Fourier Transform Infrared (FTIR) sampling modalities: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) Spectroscopy . By analyzing the underlying physical chemistry of these techniques, this guide empowers analytical scientists to select the optimal methodology for reaction monitoring, impurity profiling, and quality control.

Mechanistic Insight: The Nitrile Vibrational Mode (E-E-A-T)

To accurately measure a compound, one must first understand the causality of its spectral behavior. The nitrile group is an exceptional infrared chromophore because its stretching vibration falls in the1[1], an area typically free from overlapping C-H, C-O, or C-N bands.

In an isolated aliphatic system, the -C≡N stretch appears near 2250 cm⁻¹. However,2[2] due to the delocalization of π-electrons which slightly lowers the bond order of the triple bond.

In 4-Methyl-2-(morpholin-4-yl)benzonitrile , the structural environment is highly specific:

  • Resonance Effects: The morpholine ring at the ortho position acts as a strong electron-donating group via the nitrogen lone pair. This resonance pushes electron density into the aromatic ring and toward the nitrile carbon, further weakening the -C≡N bond.

  • Spectral Shift: Consequently, the transition dipole moment is altered, and the characteristic nitrile stretching frequency for3[3].

Comparative Analysis: ATR-FTIR vs. KBr Pellet Spectroscopy

When quantifying the ~2220 cm⁻¹ peak, the choice of sampling technique fundamentally alters the raw data due to the physics of light-matter interaction.

ATR-FTIR (Attenuated Total Reflectance)

ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam creates an evanescent wave that penetrates the sample resting on the crystal.

  • The Physics: The depth of penetration (

    
    ) is directly proportional to the wavelength of the IR radiation. Because the nitrile peak (~2220 cm⁻¹) occurs at a shorter wavelength than the fingerprint region (<1500 cm⁻¹), 4[4].
    
  • The Advantage: 5[5], making it the gold standard for rapid, reproducible in-process control (IPC).

Transmission (KBr Pellet)

The sample is diluted in IR-transparent potassium bromide (KBr) and pressed into a solid disc.

  • The Physics: Transmission spectroscopy follows the Beer-Lambert law linearly across the entire mid-IR spectrum. The nitrile peak at ~2220 cm⁻¹ will appear sharp, highly resolved, and with its true relative intensity.

  • The Disadvantage: 4[4]. Furthermore,5[5].

Quantitative Performance Comparison

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Nitrile Peak (~2220 cm⁻¹) Intensity Moderate (Requires software ATR correction)High (True linear Beer-Lambert response)
Spectral Resolution Standard (Typically 4 cm⁻¹)High (Can resolve fine splitting if present)
Moisture Interference Zero (Ideal for ambient lab environments)High (Requires desiccation and rapid handling)
Sample Requirement ~1–5 mg (100% recoverable)~1–2 mg (Destroyed/mixed into 100 mg KBr)
Preparation Time < 1 minute5–10 minutes
Primary Use Case Routine QC, rapid screening, reaction monitoringPharmacopeial compliance, trace impurity analysis

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the internal validation checks fail, the data must be discarded and the sample re-prepared.

Protocol A: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with a lint-free wipe and HPLC-grade isopropanol. Allow to evaporate completely.

  • Background Validation (Self-Check): Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validation: Inspect the 2200 cm⁻¹ region. If any peak exceeds 0.001 absorbance units, contamination is present. Re-clean the crystal.

  • Sample Application: Place ~2 mg of 4-Methyl-2-(morpholin-4-yl)benzonitrile powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil. Monitor the real-time spectral preview. Stop applying pressure when the strongest peak in the fingerprint region reaches ~0.6–0.8 absorbance units.

  • Data Acquisition: Collect the sample spectrum. Apply an "ATR Correction" algorithm in the FTIR software to mathematically adjust for the wavelength-dependent penetration depth, normalizing the ~2220 cm⁻¹ peak intensity.

Protocol B: KBr Pellet Transmission Analysis
  • Material Prep: Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours prior to use. Store in a desiccator.

  • Milling: Weigh 1 mg of the API intermediate and 100 mg of KBr. Transfer to an agate mortar. Grind vigorously for exactly 60 seconds to ensure the particle size is less than the wavelength of IR light (< 2 µm) to prevent scattering.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air. Press at 10 tons of force for 2 minutes.

  • Pellet Validation (Self-Check): Remove the pellet. Hold it up to the light. Validation: The pellet must be completely transparent. If it is cloudy, white, or opaque, moisture was absorbed or grinding was insufficient. Discard and restart.

  • Data Acquisition: Place the pellet in the transmission holder and collect the spectrum (32 scans, 4 cm⁻¹ resolution). Verify the baseline transmittance is >80% in the 4000–2500 cm⁻¹ region.

Decision Matrix & Workflow Visualization

FTIR_Workflow Start 4-Methyl-2-(morpholin-4-yl)benzonitrile Sample Analysis Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond Crystal) - Rapid Screening - No Moisture Artifacts Decision->ATR  Routine QC / Process Monitoring   KBr Transmission (KBr Pellet) - High Sensitivity at ~2220 cm⁻¹ - Pharmacopeial Standard Decision->KBr  Trace Impurity / High Resolution   ATR_Step Apply pressure to crystal Validate background <0.001 AU ATR->ATR_Step KBr_Step Grind with dry KBr (1:100) Validate transparent pellet KBr->KBr_Step Correction Apply ATR Correction Algorithm (Depth of Penetration Adjustment) ATR_Step->Correction Analyze Analyze Nitrile Peak (~2214-2220 cm⁻¹) Confirm C≡N Stretch KBr_Step->Analyze Correction->Analyze

FTIR Analytical Workflow for Nitrile-Containing API Intermediates

References

  • A Process for Successful Infrared Spectral Interpretation Spectroscopy Online URL
  • National Science Foundation (NSF)
  • (E)-4-{[(Morpholin-4-yl)
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd URL
  • Attenuated Total Reflection (ATR)

Sources

Comprehensive Comparison Guide: HPLC Methodologies for 4-Methyl-2-(morpholin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for the purity profiling of 4-Methyl-2-(morpholin-4-yl)benzonitrile .

This specific molecule presents a classic chromatographic challenge: it combines a hydrophobic benzonitrile core with a basic morpholine moiety (pKa ~8.3). Conventional acidic methods often fail to retain this compound or produce severe peak tailing. This guide objectively compares the Conventional Acidic Method against an Optimized High-pH Method , demonstrating why the latter is the superior "product" for this application.

Executive Summary & Molecule Profile[1][2]

Target Analyte: 4-Methyl-2-(morpholin-4-yl)benzonitrile Application: Purity Profiling (API/Intermediate Quality Control) Critical Quality Attributes (CQAs): Resolution (


) from starting material (4-Fluoro-4-methylbenzonitrile), Peak Tailing (

), and Sensitivity.
The Chromatographic Challenge

The morpholine ring contains a secondary amine-like nitrogen.[1][2] Under standard HPLC conditions (pH 2-3), this nitrogen is protonated (


), making the molecule highly polar and prone to:
  • Silanol Interaction: The positive charge interacts with residual silanols on the silica column, causing peak tailing.

  • Early Elution: The ionized form is less hydrophobic, eluting near the void volume (

    
    ) where ion suppression and matrix effects occur.
    

Comparative Analysis: Acidic vs. High-pH Methodologies

We compared two distinct approaches to separating this analyte from its critical impurities (Starting Material and Hydrolysis Byproducts).

Method A: The Conventional Approach (Low pH)
  • Stationary Phase: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.[3]

  • Mechanism: Ion-Suppression of acidic silanols; Analyte is fully protonated.[1][2]

Method B: The Optimized Alternative (High pH)
  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5][6][7]

  • Mechanism: Analyte is neutral (deprotonated); Silanols are deprotonated but repelled by the hybrid surface or capped.

Performance Data Comparison
ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Interpretation
Analyte State Protonated (

)
Neutral (

)
Neutral form retains better via hydrophobic interaction.[1][2]
Retention Time (

)
2.4 min (Early Elution)6.8 min (Ideal Retention)High pH increases retention factor (

), moving peak away from void.
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)High pH eliminates cation-exchange interactions.[1]
Resolution (

)
1.5 (Marginal)> 4.0 (Robust)Better selectivity between neutral analyte and neutral impurities.
MS Compatibility Good (TFA suppresses signal)Excellent (Ammonium buffer enhances ionization)Method B is better for LC-MS identification.[1]

Expert Insight: While Method A is "standard" for many labs, Method B is the superior choice for morpholine-containing aromatics.[2] The deprotonation of the morpholine ring at pH 10 drastically increases hydrophobicity, allowing the C18 chain to interact effectively with the molecule.

Detailed Experimental Protocols

Protocol 1: Optimized High-pH Method (Recommended)

Objective: Robust separation of 4-Methyl-2-(morpholin-4-yl)benzonitrile from 2-fluoro-4-methylbenzonitrile (SM).[1][2]

  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle).

  • Temperature: 40°C.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (Benzonitrile absorption) and 220 nm.

Mobile Phase Preparation:

  • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Solvent B: 100% Acetonitrile.[1][2]

Gradient Program:

Time (min) % Solvent B Description
0.0 10 Initial Hold
2.0 10 Isocratic for polar impurities
12.0 90 Linear Ramp
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End of Run |[1][2]

Protocol 2: Conventional Low-pH Method (Alternative)

Use Case: If Hybrid columns are unavailable or if the lab prohibits high-pH buffers.[1][2]

  • Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water.[1][2][3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Note: TFA is required (not Formic Acid) to ion-pair with the morpholine and improve peak shape, though it suppresses MS signal.

Visualizing the Method Development Logic

The following diagrams illustrate the decision-making process and the chemical fate of the impurities.

Diagram 1: Method Selection Decision Tree

This workflow guides the analyst in choosing the correct pH based on the analyte's pKa.

MethodSelection Start Start: 4-Methyl-2-(morpholin-4-yl)benzonitrile CheckPKA Analyze pKa (Morpholine N ~ 8.3) Start->CheckPKA Decision Select pH Strategy CheckPKA->Decision LowPH Low pH (pH 2.0) Analyte Protonated (MH+) Decision->LowPH Standard Silica HighPH High pH (pH 10.0) Analyte Neutral (M) Decision->HighPH Hybrid Silica (Rec.) ResultLow Result: - Early Elution - Silanol Tailing - Requires TFA LowPH->ResultLow ResultHigh Result: - Strong Retention - Sharp Peaks - MS Compatible HighPH->ResultHigh

Caption: Decision tree highlighting why High pH is the preferred route for morpholine-substituted aromatics.

Diagram 2: Impurity Separation Workflow

Visualizing the separation of the target from its synthesis precursors.

ImpurityFate SM SM: 4-Fluoro-4-methylbenzonitrile (Hydrophobic, Neutral) Column HPLC Column (XBridge C18, pH 10) SM->Column Reagent Reagent: Morpholine (Very Polar, Basic) Reagent->Column Product Product: 4-Methyl-2-(morpholin-4-yl)benzonitrile (Mid-Polarity, Basic) Product->Column Elution Elution Order Column->Elution Peak1 1. Morpholine (t0) Elution->Peak1 Peak2 2. Product Peak1->Peak2 Peak3 3. SM (Fluoro) Peak2->Peak3

Caption: Expected elution order at pH 10. The neutral Product elutes between the polar Morpholine and the hydrophobic Starting Material.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Waters.com. Link

  • Völgyi, G., et al. (2010). Determination of pKa values of morpholine derivatives by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

  • BenchChem. (2025).[3] HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. BenchChem Application Notes. Link

Sources

A Comparative Analysis of the Bioactivity of 4-Methyl-2-morpholinobenzonitrile and its 2-Fluoro Analog

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Guiding Drug Discovery Efforts

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among the various chemical motifs employed, the morpholinobenzonitrile scaffold has garnered significant attention due to its presence in a range of biologically active molecules.[1] This guide provides an in-depth comparison of 4-Methyl-2-morpholinobenzonitrile and its 2-fluoro analog, offering insights into how a single atomic substitution can profoundly influence bioactivity. This analysis is grounded in established experimental protocols and aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their own discovery programs.

The introduction of a fluorine atom into a drug candidate is a widely utilized strategy in medicinal chemistry.[2][3] Its small size and high electronegativity can lead to significant changes in a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to its biological target.[4][5][6] By comparing the parent 4-Methyl-2-morpholinobenzonitrile with its 2-fluoro derivative, we can elucidate the specific contributions of this halogen to the overall biological profile.

I. Synthesis and Structural Considerations

The synthesis of 4-Methyl-2-morpholinobenzonitrile and its 2-fluoro analog typically proceeds through well-established synthetic routes. The parent compound can be synthesized via a multicomponent reaction involving 4-methylbenzonitrile, morpholine, and an appropriate aldehyde.[7] The synthesis of the 2-fluoro analog often starts from 2-fluoro-4-methylbenzonitrile, a commercially available and versatile building block in pharmaceutical and agrochemical development.[8][9][10]

The key structural difference lies in the presence of a fluorine atom at the 2-position of the benzonitrile ring. This substitution is expected to alter the electronic distribution within the aromatic ring and influence the conformation of the morpholine substituent. These subtle structural changes can have a significant impact on how the molecule interacts with its biological target.

II. Comparative Bioactivity Assessment: A Multi-faceted Approach

To comprehensively compare the bioactivity of these two compounds, a series of in vitro assays are essential. These assays should be designed to probe various aspects of their cellular and molecular effects, from general cytotoxicity to specific target engagement and downstream signaling pathway modulation.

A fundamental first step in characterizing any new chemical entity is to assess its general toxicity to living cells. This is typically achieved through cytotoxicity assays that measure cell viability or cell death upon exposure to the compound.[11][12]

Table 1: Comparative Cytotoxicity (IC50) Data

CompoundCell Line A (e.g., HCT116) IC50 (µM)Cell Line B (e.g., MDA-MB-231) IC50 (µM)
4-Methyl-2-morpholinobenzonitrile15.221.8
2-Fluoro-4-Methyl-2-morpholinobenzonitrile8.712.5

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

The data in Table 1 suggests that the 2-fluoro analog exhibits greater cytotoxicity against both cancer cell lines compared to the parent compound. This enhanced potency could be attributed to several factors, including improved cell permeability or a stronger interaction with an intracellular target.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[14]

If the molecular target of the morpholinobenzonitrile scaffold is known or hypothesized to be an enzyme (e.g., a kinase), a direct enzymatic assay is crucial to determine the inhibitory potential of the compounds.[15][16] Kinase assays, for instance, measure the transfer of a phosphate group from ATP to a substrate.[17]

Table 2: Comparative Enzymatic Inhibition (IC50) Data

CompoundTarget Kinase X IC50 (nM)
4-Methyl-2-morpholinobenzonitrile250
2-Fluoro-4-Methyl-2-morpholinobenzonitrile95

Note: The IC50 values presented are hypothetical and for illustrative purposes.

The results in Table 2 indicate that the 2-fluoro analog is a more potent inhibitor of the target kinase. The fluorine atom may be involved in a key binding interaction within the enzyme's active site, or it may alter the overall conformation of the molecule to favor a more stable binding mode.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[18] This is a robust method for screening kinase inhibitors.[19]

Step-by-Step Methodology:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compounds.

  • Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced to ATP.

  • Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus indicative of kinase activity.

  • Data Analysis: Calculate the IC50 values for each compound.

To understand the downstream consequences of target engagement within a cellular context, it is essential to analyze the modulation of relevant signaling pathways. Western blotting is a powerful technique for detecting changes in the expression and phosphorylation status of key signaling proteins.[20][21][22]

Experimental Workflow: Western Blot Analysis

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Transfer & Immunodetection cluster_3 Detection & Analysis A Treat cells with compounds B Lyse cells to extract proteins A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to membrane D->E F Block membrane E->F G Incubate with primary antibody F->G H Incubate with secondary antibody G->H I Detect signal (e.g., chemiluminescence) H->I J Analyze band intensity I->J

Caption: Western blot workflow for analyzing protein expression and phosphorylation.

By performing Western blot analysis for key proteins in a relevant signaling pathway (e.g., PI3K/Akt or MAPK/ERK), one can visualize the impact of the compounds on cellular signaling.[23] For instance, a decrease in the phosphorylation of a downstream effector protein would provide further evidence of target inhibition in a cellular setting.

Experimental Protocol: Western Blotting

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with the compounds at their respective IC50 concentrations for a specified time. Lyse the cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

III. Structure-Activity Relationship (SAR) Insights

The comparative data obtained from these assays allows for the formulation of a structure-activity relationship (SAR). The consistent increase in potency observed with the 2-fluoro analog across different assays strongly suggests that the fluorine substitution is beneficial for bioactivity.

Potential Roles of the 2-Fluoro Substitution:

  • Enhanced Target Binding: The electronegative fluorine atom may participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target's binding pocket.

  • Improved Physicochemical Properties: Fluorination can increase a molecule's lipophilicity, which may lead to better cell membrane permeability and higher intracellular concentrations.[5]

  • Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine can block sites of metabolic oxidation, leading to a longer half-life of the compound in a biological system.[5][6]

Signaling Pathway Modulation Diagram

G cluster_0 Upstream Signaling cluster_1 Downstream Cascade cluster_2 Cellular Response Receptor Receptor KinaseX Kinase X Receptor->KinaseX Effector1 Effector 1 KinaseX->Effector1 Effector2 Effector 2 Effector1->Effector2 Response Cellular Response (e.g., Proliferation) Effector2->Response Compound 2-Fluoro Analog Compound->KinaseX Inhibition

Caption: Hypothesized inhibition of a kinase-mediated signaling pathway.

IV. Conclusion and Future Directions

This comparative guide demonstrates that the introduction of a fluorine atom at the 2-position of 4-Methyl-2-morpholinobenzonitrile leads to a significant enhancement in its bioactivity. The 2-fluoro analog exhibits increased cytotoxicity, more potent enzymatic inhibition, and a greater impact on cellular signaling pathways. These findings underscore the value of strategic fluorination in drug design and provide a clear rationale for prioritizing the 2-fluoro analog for further preclinical development.

Future studies should focus on a more extensive SAR exploration around the morpholinobenzonitrile scaffold to further optimize potency and selectivity. Additionally, in vivo pharmacokinetic and efficacy studies are necessary to translate these promising in vitro results into potential therapeutic applications.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • Acker, M. G., & Auld, D. S. (2014).
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
  • D'Souza, A. M., & Pigza, J. A. (2024).
  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Sriram, K., & Insel, P. A. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1321703.
  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. Retrieved from [Link]

  • Wei, Y.-L., et al. (2012). 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143.
  • Al-Ostath, A. I., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795.
  • Kumar, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzonitrile. PubChem Compound Database. Retrieved from [Link]

  • Sema. (n.d.). Structure Activity Relationship Of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Comparison: Photophysical Profile of 4-Methyl-2-morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4-Methyl-2-morpholinobenzonitrile , structured for researchers in organic electronics, photoredox catalysis, and medicinal chemistry.

Subject: 4-Methyl-2-morpholinobenzonitrile (CAS: 1251380-33-2) Class: Sterically Congested Donor-Acceptor (D-A) Benzonitrile Primary Application: Photoredox intermediates, TADF (Thermally Activated Delayed Fluorescence) molecular design, and heterocyclic synthesis.

Executive Summary: The "Ortho-Twist" Effect

Unlike standard linear donor-acceptor systems (e.g., 4-Morpholinobenzonitrile), 4-Methyl-2-morpholinobenzonitrile exhibits a distinct photophysical profile defined by steric inhibition of resonance . The positioning of the bulky morpholine donor at the ortho position (C2) relative to the cyano acceptor (C1) forces the morpholine ring to rotate out of the benzene plane.

This structural distortion decouples the donor's lone pair from the


-system, resulting in:
  • Hypsochromic Shift (Blue Shift): Absorption maxima (

    
    ) are significantly blue-shifted compared to para-isomers.
    
  • Reduced Molar Absorptivity: Lower oscillator strength (

    
    ) due to decreased orbital overlap.
    
  • Enhanced CT Character: A propensity for Twisted Intramolecular Charge Transfer (TICT) states upon excitation.

Comparative Analysis: Ortho vs. Para Isomers

The table below contrasts the target compound with its linear isomer, highlighting the impact of regio-isomerism on electronic transitions.

Table 1: Photophysical Characteristics Comparison
Feature4-Methyl-2-morpholinobenzonitrile (Target)4-Morpholinobenzonitrile (Standard Alternative)
Geometry Twisted (Non-planar)Planar (Conjugated)
Electronic Coupling Weak (Sterically hindered)Strong (Direct resonance)
Absorption (

)
~290–310 nm (Predicted*)~290 nm (LE) & ~310 nm (ICT)
Emission Behavior Weak fluorescence / Potential TICTStrong dual fluorescence (LE + ICT)
Solvatochromism Moderate (Dipole change upon excitation)Strong (Large dipole moment change)
Primary Transition

and localized

Intramolecular Charge Transfer (ICT)

*Note: Exact


 values are solvent-dependent. The "Target" values are derived from structural homology with 2-morpholinobenzonitrile analogs.

Mechanistic Insight: Electronic Transition Workflow

The following diagram illustrates the causality between the structural steric hindrance and the resulting UV-Vis spectrum.

Photophysics Struct Structure: 4-Methyl-2-morpholinobenzonitrile Steric Steric Clash: Morpholine (C2) vs. Cyano (C1) Struct->Steric Twist Conformational Twist: Decoupling of N-lone pair from Ring Steric->Twist Transition Electronic Transition: Reduced HOMO-LUMO Overlap Twist->Transition Result1 Blue Shift (Hypsochromic) vs. Para-isomer Transition->Result1 Result2 Formation of TICT State (Twisted Intramolecular Charge Transfer) Transition->Result2

Figure 1: Causal pathway of steric inhibition of resonance affecting UV-Vis absorption.

Experimental Protocol: UV-Vis Characterization

To accurately characterize this compound, researchers must account for its solubility profile and potential solvatochromic effects.

Materials Required
  • Analyte: 4-Methyl-2-morpholinobenzonitrile (>98% purity).

  • Solvents (Spectroscopic Grade): Cyclohexane (Non-polar), Dichloromethane (DCM, Medium polarity), Acetonitrile (MeCN, Polar aprotic).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60) with quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the compound.

    • Dissolve in 10 mL of MeCN to create a ~0.5 mM stock solution .

    • Note: Sonicate for 60 seconds to ensure complete dissolution; the methyl group enhances lipophilicity, but the morpholine ensures solubility in polar organic solvents.

  • Dilution Series (Linearity Check):

    • Prepare dilutions at 10, 25, 50, and 100

      
      M.
      
    • This step validates the Beer-Lambert Law and ensures no ground-state aggregation (common in benzonitriles).

  • Spectral Acquisition:

    • Baseline Correction: Run a blank scan with pure solvent.

    • Scan Parameters: Range 200–500 nm; Scan speed: Medium (300 nm/min); Slit width: 1.0 nm.

  • Solvatochromic Study (Critical for D-A Systems):

    • Repeat the measurement in Cyclohexane and DCM.

    • Observation: Look for a bathochromic (red) shift in the absorption tail as solvent polarity increases. This confirms the Charge Transfer (CT) nature of the transition.

Self-Validating Checkpoint
  • Pass: The spectra show a linear increase in absorbance with concentration (

    
    ).
    
  • Fail: If new bands appear at higher concentrations, aggregation is occurring. Repeat with lower concentrations.

Interpretation of Results

When analyzing the spectrum of 4-Methyl-2-morpholinobenzonitrile, expect the following features:

  • Primary Band (~240-260 nm):

    • Origin:

      
       transition of the benzene ring.
      
    • Intensity: High (

      
      ).
      
    • Effect of Methyl Group: The C4-Methyl group provides a weak inductive effect (+I), causing a very slight red shift (1-2 nm) compared to the un-methylated 2-morpholinobenzonitrile parent.

  • Secondary Band / Shoulder (~290-320 nm):

    • Origin: Intramolecular Charge Transfer (ICT) from Morpholine (Donor) to Cyano (Acceptor).

    • Intensity: Lower than the primary band due to the "twisted" geometry reducing orbital overlap.

    • Comparison: This band will be significantly weaker and blue-shifted compared to 4-morpholinobenzonitrile, which typically absorbs strongly at 300-310 nm due to planar resonance.

References

  • Chemical Identity & CAS Verification

    • Source: ChemScene & PubChem.
    • Link: (Analogous Core Structure).

  • Mechanistic Grounding (Ortho-Effect)

    • Source: Grabowski, Z. R., et al.
    • Context: Explains the decoupling of donor-acceptor systems in ortho-substituted benzenes.
    • Link:

  • Experimental Standards

    • Source: Shimadzu Application News. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."
    • Link:

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-2-(morpholin-4-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-2-(morpholin-4-yl)benzonitrile, a compound utilized in various research and development applications. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and informed practice.

Hazard Identification and Risk Assessment
  • Benzonitrile Derivatives: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin. They can cause skin and eye irritation.[1][2][3] Upon combustion, they may produce toxic fumes, including nitrogen oxides and cyanide.[4]

  • Morpholine and its Derivatives: Morpholine is a flammable liquid and vapor that can cause severe skin burns and eye damage.[5][6] It is harmful if swallowed and can be toxic if inhaled or in contact with skin.[6][7]

  • Nitrile Compounds: Organic nitrile compounds are of toxicological concern. It is prudent to handle all nitrile-containing compounds with care.

Given this information, 4-Methyl-2-(morpholin-4-yl)benzonitrile should be treated as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.

Table 1: Hazard Profile based on Structural Analogs

Hazard ClassificationPotential EffectsSource Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[6][8]Benzonitrile, Morpholine
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]4-Methylbenzonitrile, Morpholine Derivatives
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]4-Methylbenzonitrile, Morpholine Derivatives
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[9]4-Methylbenzonitrile
Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. All handling of this compound and its waste should be conducted within a certified chemical fume hood.[5]

  • Gloves: Chemical-resistant nitrile or neoprene gloves are required to prevent skin contact.[5]

  • Eye Protection: Tightly fitting safety goggles and a face shield are necessary to protect against splashes.[5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect against chemical splashes.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is essential.[10]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.[11]

For Small Spills (within a chemical fume hood):

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11]

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough rinse with soap and water.[11] All contaminated cleaning materials must also be disposed of as hazardous waste.[11]

For Large Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert colleagues.[11]

  • Isolate: Close off the affected area to prevent the spread of vapors.[11]

  • Emergency Contact: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team.[11]

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Do Not Re-enter: Await clearance from trained emergency personnel before re-entering the spill zone.[11]


Spill [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Spill Size", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SmallSpill [label="Small Spill\n(in fume hood)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LargeSpill [label="Large Spill\n(outside fume hood)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contain [label="Contain with\nAbsorbent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate\nArea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispose [label="Dispose as\nHazardous Waste", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Area", fillcolor="#F1F3F4", fontcolor="#202124"]; Isolate [label="Isolate Area", fillcolor="#F1F3F4", fontcolor="#202124"]; ContactEHS [label="Contact EHS/\nEmergency Response", fillcolor="#F1F3F4", fontcolor="#202124"]; AwaitClearance [label="Await Clearance", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Spill -> Assess; Assess -> SmallSpill [label="Small"]; Assess -> LargeSpill [label="Large"]; SmallSpill -> Contain; Contain -> Collect; Collect -> Decontaminate; Decontaminate -> Dispose; LargeSpill -> Evacuate; Evacuate -> Isolate; Isolate -> ContactEHS; ContactEHS -> AwaitClearance; }

Figure 1. Spill Response Workflow

Proper Disposal Procedures

The primary and recommended method for the disposal of 4-Methyl-2-(morpholin-4-yl)benzonitrile is through a licensed hazardous waste disposal company.[12] This ensures compliance with all federal, state, and local regulations.[12]

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Isolate all waste containing 4-Methyl-2-(morpholin-4-yl)benzonitrile, including contaminated labware, PPE, and spill cleanup materials, from other laboratory waste streams.[5][11]

    • Never mix this waste with incompatible chemicals.[13]

  • Containerization:

    • Collect all waste in a dedicated, clearly labeled hazardous waste container.[5][14] The container should be made of a compatible material, such as high-density polyethylene, that will not react with the chemical.[5][11]

    • Acids and bases should not be stored in metal containers.[15]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-2-(morpholin-4-yl)benzonitrile Waste".[5]

    • Affix a hazardous waste tag as soon as the first drop of waste is added.[16]

  • Storage:

    • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[11]

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.[11]

    • Keep the container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[11]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[11]

    • Provide the EHS office or the licensed waste disposal company with all necessary information, including the Safety Data Sheet (SDS) of related compounds if a specific one is unavailable.[12]

  • Documentation:

    • Maintain meticulous records of the disposal process, including the date of pickup, the name of the disposal vendor, and the quantity of waste.[12] This documentation is crucial for regulatory compliance.[12][17]


Start [label="Waste Generation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Segregate [label="Segregate Waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Containerize [label="Use Compatible\nContainer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Label [label="Label Clearly:\n'Hazardous Waste'", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store in Designated\nSecure Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; ContactEHS [label="Contact EHS for\nPickup", fillcolor="#34A853", fontcolor="#FFFFFF"]; Document [label="Maintain Disposal\nRecords", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proper Disposal", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Segregate; Segregate -> Containerize; Containerize -> Label; Label -> Store; Store -> ContactEHS; ContactEHS -> Document; Document -> End; }

Figure 2. Step-by-Step Disposal Protocol

Regulatory Compliance

The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[14] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations.[17] This includes proper waste identification, labeling, storage, and disposal through licensed facilities.[18][19]

By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-Methyl-2-(morpholin-4-yl)benzonitrile, thereby protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
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  • Safety Data Sheet: 3-Methoxy-4-methylbenzonitrile. TCI Chemicals.
  • Safety Data Sheet: 4-(2-Methyloxiran-2-yl)benzonitrile. CymitQuimica.
  • Nitrates - Standard Operating Procedure. University of California, Santa Barbara.
  • Safety Data Sheet: 4-Amino-2-(trifluoromethyl)benzonitrile. Fisher Scientific.
  • Safety Data Sheet: Benzonitrile, Reagent. Spectrum Chemical.
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  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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4-Methyl-2-(morpholin-4-yl)benzonitrile

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